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3-Oxo-hop-22(29)-ene

Cat. No.: B1643617
M. Wt: 424.7 g/mol
InChI Key: VEVKLOLYYQLRRV-WQPOQZFBSA-N
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Description

17beta(H),21beta(H)-HOP-22(29)-EN-3-ONE has been reported in Euphorbia lathyris with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O B1643617 3-Oxo-hop-22(29)-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one

InChI

InChI=1S/C30H48O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-24H,1,9-18H2,2-8H3/t20-,21+,22+,23-,24-,27+,28+,29-,30-/m1/s1

InChI Key

VEVKLOLYYQLRRV-WQPOQZFBSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C

Origin of Product

United States

Foundational & Exploratory

Spectroscopic and Biological Activity Profile of 3-Oxo-hop-22(29)-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the hopane-type triterpene, 3-Oxo-hop-22(29)-ene. Included are its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its isolation and characterization, and a visualization of its role as an α-glucosidase inhibitor. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound, isolated from plant sources such as Cnidoscolus spinosus, has been determined through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1α1.65m
H-1β1.40m
H-2α2.55m
H-2β2.40m
H-51.58dd12.5, 4.0
H-131.80m
H-212.10m
H-29a4.75s
H-29b4.62s
H-301.75s
Me-231.08s
Me-241.05s
Me-250.95s
Me-260.85s
Me-270.98s
Me-280.78s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)Carbon Type
C-134.2CH₂
C-234.0CH₂
C-3218.1C=O
C-447.3C
C-554.8CH
C-619.8CH₂
C-733.8CH₂
C-841.2C
C-950.2CH
C-1037.0C
C-1121.5CH₂
C-1224.0CH₂
C-1349.2CH
C-1442.0C
C-1533.1CH₂
C-1621.8CH₂
C-1754.5C
C-1844.5C
C-1941.0CH₂
C-2027.2CH₂
C-2147.0CH
C-22150.9C
C-2326.8CH₃
C-2421.1CH₃
C-2516.5CH₃
C-2616.0CH₃
C-2715.8CH₃
C-2814.7CH₃
C-29109.5CH₂
C-3024.8CH₃
Mass Spectrometry (MS) Data

Mass spectral data was obtained via Electron Impact Mass Spectrometry (EI-MS).

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
42425[M]⁺
40915[M - CH₃]⁺
3818[M - C₃H₇]⁺
205100[C₁₄H₂₁O]⁺
18945[C₁₄H₂₁]⁺

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

A general workflow for the isolation of triterpenoids from a plant source is outlined below.

G General Workflow for Triterpene Isolation plant_material Dried and Powdered Plant Material extraction Maceration with Organic Solvent (e.g., Hexane, Ethyl Acetate) plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc pure_compound Pure this compound tlc->pure_compound Combine and purify a target-containing fractions

General Workflow for Triterpene Isolation

Detailed Steps:

  • Plant Material Preparation: The aerial parts of the plant are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to maceration with organic solvents of increasing polarity, such as hexane followed by ethyl acetate, at room temperature.

  • Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.

  • Fraction Analysis and Purification: The collected fractions are monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest are combined and may be further purified by recrystallization or additional chromatographic steps to yield pure this compound.

NMR Spectroscopic Analysis

NMR spectra are recorded on a high-field NMR spectrometer.

Instrumentation:

  • Brucker Avance 500 MHz NMR Spectrometer (or equivalent)

  • Solvent: Deuterated Chloroform (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

Procedure:

  • A sample of the purified compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of CDCl₃.

  • A small amount of TMS is added as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to elucidate the structure.

Mass Spectrometric Analysis

Mass spectra are acquired using an Electron Impact (EI) source.

Instrumentation:

  • Agilent 7890A GC coupled to a 5975C MS (or equivalent)

  • Ionization Mode: Electron Impact (EI)

  • Ionization Energy: 70 eV

Procedure:

  • A dilute solution of the purified compound in a volatile organic solvent (e.g., chloroform or ethyl acetate) is prepared.

  • The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation on a GC column.

  • The compound is ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of yeast α-glucosidase. This enzyme is involved in the breakdown of complex carbohydrates into glucose. Inhibition of α-glucosidase can slow down glucose absorption, which is a therapeutic strategy for managing type 2 diabetes.

G carbohydrates Complex Carbohydrates (e.g., Starch) alpha_glucosidase α-Glucosidase carbohydrates->alpha_glucosidase Substrate glucose Glucose alpha_glucosidase->glucose Catalyzes breakdown absorption Glucose Absorption glucose->absorption inhibitor This compound inhibitor->alpha_glucosidase Inhibits

Inhibition of α-Glucosidase by this compound

The diagram above illustrates the inhibitory effect of this compound on the enzymatic activity of α-glucosidase. By binding to the enzyme, the triterpene prevents the breakdown of complex carbohydrates into glucose, thereby reducing the rate of glucose absorption into the bloodstream. This mechanism of action highlights the potential of this compound as a lead compound for the development of new antidiabetic agents.

Unveiling the Bioactive Potential of 3-Oxo-hop-22(29)-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of the hopane-type triterpene, 3-Oxo-hop-22(29)-ene. The information presented herein is collated from scientific literature, offering a detailed examination of its anti-inflammatory, α-glucosidase inhibitory, and antiparasitic properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Overview of Biological Activities

This compound, a pentacyclic triterpenoid, has been the subject of scientific investigation to elucidate its pharmacological potential. Primary research has identified three key areas of biological activity: inhibition of the enzyme α-glucosidase, anti-inflammatory effects, and antiparasitic action against specific protozoans. The following sections will delve into the quantitative data and experimental methodologies associated with these findings.

Quantitative Biological Data

The biological efficacy of this compound has been quantified in several key assays. The following table summarizes the available data for easy comparison.

Biological ActivityAssayTest Organism/SystemConcentration/DoseResult
α-Glucosidase Inhibition Yeast α-glucosidase inhibition assaySaccharomyces cerevisiae10 µM1.51% inhibition
100 µM7.39% inhibition
Anti-inflammatory TPA-induced mouse ear edemaMouse0.31 µmol/ear17.50% decrease in inflammation
Antiparasitic Viability assayTrypanosoma cruzi50 µM (24 hours)>20% reduction in viability
Viability assayLeishmania mexicana50 µM (24 hours)Moderate effect on viability

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. This section details the protocols for the key biological assays performed on this compound.

α-Glucosidase Inhibition Assay

The inhibitory effect of this compound on yeast α-glucosidase was determined using a spectrophotometric method.

experimental_workflow_alpha_glucosidase cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare solutions of this compound (10 µM and 100 µM) D Mix this compound with α-glucosidase solution A->D B Prepare yeast α-glucosidase solution B->D C Prepare p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution F Add pNPG substrate to initiate the reaction C->F E Incubate the mixture D->E E->F G Monitor the absorbance at 405 nm F->G H Calculate the percentage of inhibition G->H

α-Glucosidase Inhibition Assay Workflow

Protocol:

  • Solutions of this compound were prepared at concentrations of 10 µM and 100 µM.

  • Yeast α-glucosidase and the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), were dissolved in a suitable buffer.

  • The test compound was pre-incubated with the enzyme solution.

  • The reaction was initiated by the addition of the pNPG substrate.

  • The formation of p-nitrophenol, a yellow product, was measured spectrophotometrically at 405 nm.

  • The percentage of enzyme inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor.

Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

The anti-inflammatory activity of this compound was evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. This is a standard in vivo model for screening topical anti-inflammatory agents.

experimental_workflow_anti_inflammatory cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement A Administer this compound (0.31 µmol/ear) topically to mouse ear B Apply TPA solution to the same ear to induce edema A->B C Measure ear thickness after a specific time period B->C D Calculate the percentage reduction in edema C->D

TPA-Induced Mouse Ear Edema Assay Workflow

Protocol:

  • A solution of this compound was prepared for topical application.

  • The solution was applied to the inner and outer surfaces of the right ear of each mouse.

  • After a short period, a solution of TPA in a suitable vehicle (e.g., acetone) was applied to the same ear to induce inflammation.

  • The left ear served as a negative control.

  • After a specified duration (typically several hours), the thickness of both ears was measured using a micrometer.

  • The degree of edema was determined by the difference in thickness between the right and left ears.

  • The percentage inhibition of inflammation was calculated by comparing the edema in the treated group to that of a positive control group (treated with TPA alone).

Antiparasitic Activity Assay

The effect of this compound on the viability of Trypanosoma cruzi and Leishmania mexicana was assessed using an in vitro assay.

experimental_workflow_antiparasitic cluster_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment A Culture Trypanosoma cruzi and Leishmania mexicana B Incubate parasites with this compound (50 µM) for 24 hours A->B C Assess parasite viability using a suitable method (e.g., MTT assay) B->C D Calculate the percentage reduction in viability C->D

Antiparasitic Viability Assay Workflow

Protocol:

  • Trypanosoma cruzi epimastigotes and Leishmania mexicana promastigotes were cultured in their respective appropriate media.

  • The parasites were harvested and seeded into microplates.

  • This compound was added to the wells at a final concentration of 50 µM.

  • The plates were incubated for 24 hours under appropriate conditions.

  • Parasite viability was determined using a colorimetric method, such as the MTT assay, which measures metabolic activity.

  • The percentage reduction in viability was calculated by comparing the results of the treated parasites to untreated controls.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, its biological activities suggest potential interactions with key signaling pathways.

α-Glucosidase Inhibition

The inhibition of α-glucosidase is a direct enzymatic interaction. α-Glucosidase is a key enzyme in the digestion of carbohydrates. By inhibiting this enzyme, this compound can slow down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

mechanism_alpha_glucosidase A Dietary Carbohydrates B α-Glucosidase A->B Hydrolysis C Glucose B->C D This compound E Inhibition D->E E->B

Mechanism of α-Glucosidase Inhibition
Anti-inflammatory Action

The TPA-induced inflammation model involves the activation of protein kinase C (PKC) and subsequent downstream signaling cascades, leading to the production of pro-inflammatory mediators such as prostaglandins and cytokines. The anti-inflammatory effect of this compound may be attributed to its ability to interfere with one or more steps in this pathway.

pathway_inflammation TPA TPA (Inflammatory Stimulus) PKC Protein Kinase C (PKC) TPA->PKC NFkB NF-κB PKC->NFkB COX2 COX-2 NFkB->COX2 Gene Expression Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Inhibitor->PKC Inhibitor->NFkB

Potential Anti-inflammatory Signaling Pathway

Conclusion and Future Directions

The available scientific evidence indicates that this compound possesses a range of interesting biological activities, including α-glucosidase inhibition, anti-inflammatory effects, and antiparasitic properties. These findings warrant further investigation to fully characterize its pharmacological profile and potential therapeutic applications. Future research should focus on elucidating the precise molecular targets and mechanisms of action, conducting more extensive in vivo studies to evaluate efficacy and safety, and exploring structure-activity relationships to potentially develop more potent analogs. This in-depth understanding will be pivotal for the translation of these promising preclinical findings into novel therapeutic strategies.

3-Oxo-hop-22(29)-ene as a Yeast α-Glucosidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo-hop-22(29)-ene, a hopane-type triterpenoid, and its role as an inhibitor of yeast α-glucosidase. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field of enzyme inhibition and diabetes management.

Core Concepts: α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a therapeutic target for the management of type 2 diabetes mellitus.

Quantitative Inhibition Data

The inhibitory effect of this compound on yeast α-glucosidase has been documented, although comprehensive kinetic studies and a definitive IC50 value are not widely published. The available data indicates a dose-dependent inhibitory activity.

CompoundConcentration (µM)% Inhibition of Yeast α-Glucosidase
This compound101.51%[1]
This compound1007.39%[1]

Note: This data is based on currently available information and may not represent the full inhibitory potential of the compound. Further studies are required to determine the IC50 value and detailed kinetic parameters.

Proposed Mechanism of Action

While the specific mechanism of this compound has not been fully elucidated, many triterpenoids act as non-competitive inhibitors of α-glucosidase. This type of inhibition suggests that the inhibitor binds to an allosteric site on the enzyme, distinct from the active site where the substrate binds. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without directly competing with the substrate.

Non-competitive Inhibition of α-Glucosidase cluster_enzyme α-Glucosidase Enzyme Enzyme ActiveSite Active Site Product Product (p-Nitrophenol) ActiveSite->Product Catalyzes NoProduct Inhibition of Product Formation ActiveSite->NoProduct Reduces Catalytic Activity AllostericSite Allosteric Site AllostericSite->ActiveSite Induces Conformational Change Substrate Substrate (e.g., pNPG) Substrate->ActiveSite Binds to Inhibitor This compound Inhibitor->AllostericSite Binds to

Figure 1: Proposed non-competitive inhibition of α-glucosidase.

Experimental Protocols

The following is a detailed methodology for a standard in vitro yeast α-glucosidase inhibition assay, compiled from established protocols.

Objective: To determine the inhibitory effect of this compound on the activity of yeast α-glucosidase.

Materials:

  • Yeast α-glucosidase (from Saccharomyces cerevisiae)

  • This compound (test compound)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of yeast α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare stock solutions of this compound and acarbose in DMSO. Serially dilute these stock solutions to obtain a range of test concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of the test compound solution (or DMSO for the control) to each well.

    • Add the α-glucosidase solution to each well and incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG solution to each well.

    • Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20-30 minutes).

    • Stop the reaction by adding the sodium carbonate solution to each well.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at a wavelength of 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:

      • A_c is the absorbance of the control (enzyme + substrate + DMSO).

      • A_s is the absorbance of the sample (enzyme + substrate + test compound).

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for screening and characterizing α-glucosidase inhibitors.

Experimental Workflow for α-Glucosidase Inhibitor Screening Start Start: Hypothesis (this compound as an inhibitor) Prep Preparation of Reagents (Enzyme, Substrate, Inhibitor) Start->Prep Assay In Vitro α-Glucosidase Inhibition Assay Prep->Assay Data Data Collection (Absorbance Measurement) Assay->Data Calc Calculation of % Inhibition Data->Calc IC50 Determination of IC50 Value Calc->IC50 Kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) IC50->Kinetics Mechanism Elucidation of Inhibition Mechanism Kinetics->Mechanism End Conclusion & Further Studies Mechanism->End

Figure 2: General experimental workflow for inhibitor studies.

Conclusion and Future Directions

This compound demonstrates inhibitory activity against yeast α-glucosidase, suggesting its potential as a lead compound for the development of novel anti-diabetic agents. However, to fully understand its therapeutic potential, further in-depth research is imperative. Future studies should focus on:

  • Determination of the IC50 value: Establishing a precise measure of its potency.

  • Comprehensive enzyme kinetic studies: To elucidate the exact mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and determine kinetic parameters such as K_i, V_max, and K_m.

  • In vivo studies: To evaluate its efficacy and safety in animal models of diabetes.

  • Structure-activity relationship (SAR) studies: To identify the key structural features responsible for its inhibitory activity and to guide the synthesis of more potent analogues.

This technical guide serves as a foundational resource for researchers and professionals interested in the exploration of this compound as a potential therapeutic agent. The provided protocols and conceptual frameworks are intended to facilitate further investigation into this promising natural product.

References

The intricate machinery of hopane biosynthesis: A technical guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the biosynthesis of hopane triterpenes. It details the enzymatic cascade, genetic underpinnings, and key methodologies used to investigate this crucial bacterial pathway.

Hopanoids are a class of pentacyclic triterpenoids that are structural and functional analogs of sterols, such as cholesterol, in eukaryotic cell membranes.[1] Found in a diverse range of bacteria, these molecules play a vital role in maintaining membrane integrity and fluidity, particularly under conditions of environmental stress.[2][3] The biosynthesis of the complex hopane core from a linear precursor is a remarkable feat of biocatalysis, making it a compelling subject for scientific inquiry and a potential target for novel therapeutic agents.

The Core Biosynthetic Pathway: From Squalene to Hopene

The biosynthesis of hopanoids commences with the cyclization of the linear C30 isoprenoid, squalene.[4] This intricate transformation is catalyzed by a single enzyme, squalene-hopene cyclase (SHC), which orchestrates a complex cascade of bond formations and rearrangements to yield the pentacyclic hopene skeleton.[5][6]

The synthesis of the precursor molecule, squalene, can occur via two distinct pathways. In many organisms, the classical mevalonate pathway is utilized.[4] However, a significant number of hopanoid-producing bacteria employ the methylerythritol-4-phosphate (MEP) pathway for the synthesis of the isoprene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAP).[4] These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head by squalene synthase to produce squalene.[4] Some bacteria possess an alternative squalene synthesis pathway involving the enzymes HpnC, HpnD, and HpnE.[4]

The key enzymatic step, the cyclization of squalene, is a marvel of biological catalysis. The SHC enzyme binds squalene in a pre-folded, all-chair conformation within its active site, which is rich in aromatic residues.[5][7] The reaction is initiated by the protonation of a terminal double bond of squalene by a conserved aspartate residue within the enzyme's active site.[6][8] This triggers a cascade of carbocation-mediated cyclizations, leading to the sequential formation of the five rings of the hopane structure.[8][9] The reaction terminates with the deprotonation of the C22 carbocation, yielding primarily diploptene (hop-22(29)-ene), or by the nucleophilic attack of water to form diplopterol (hopan-22-ol).[4][8]

Hopane_Biosynthesis cluster_precursor Precursor Synthesis cluster_cyclization Core Hopanoid Synthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAP Dimethylallyl Pyrophosphate (DMAP) DMAP->FPP Squalene Squalene FPP->Squalene Squalene Synthase (sqs) or HpnC/D/E Diploptene Diploptene Squalene->Diploptene Squalene-Hopene Cyclase (SHC/hpnF) Diplopterol Diplopterol Squalene->Diplopterol Squalene-Hopene Cyclase (SHC/hpnF)

Core hopane biosynthesis pathway from isoprenoid precursors to the initial hopanoid structures.

Elaboration of the Hopanoid Scaffold: A Multitude of Modifications

Following the initial cyclization, the basic hopane skeleton can be extensively modified by a suite of enzymes, often encoded by genes located in the same operon as the shc gene, collectively known as the hpn gene cluster.[4] These modifications give rise to a vast diversity of hopanoid structures, known as bacteriohopanepolyols (BHPs), which are thought to have specialized functions within the bacterial cell membrane.

A key modification is the addition of a C5 side chain to the hopane core. The radical S-adenosyl-L-methionine (SAM) enzyme HpnH catalyzes the addition of a 5'-deoxyadenosyl moiety to diploptene, forming adenosylhopane.[4][10] The adenine is subsequently removed by the phosphorylase HpnG to yield ribosylhopane.[4][10] This ribosylhopane can be further functionalized with various polar head groups. For instance, HpnI, a glycosyltransferase, can add an N-acetylglucosaminyl group.[10] Other enzymes like HpnJ and HpnK are involved in the formation of cyclitol ether and glucosaminyl derivatives, respectively.[10]

Furthermore, the hopanoid core itself can be methylated at the C2 and C3 positions by the radical SAM methyltransferases HpnP and HpnR, respectively.[4] These methylations are particularly stable and are often used as biomarkers in geological records.

Hopanoid_Modification cluster_core Core Hopanoid cluster_extended Extended Hopanoids (Bacteriohopanepolyols) cluster_methylation Core Methylation Diploptene Diploptene Adenosylhopane Adenosylhopane Diploptene->Adenosylhopane HpnH Methylated_Hopanoids C2/C3-Methylated Hopanoids Diploptene->Methylated_Hopanoids HpnP, HpnR Ribosylhopane Ribosylhopane Adenosylhopane->Ribosylhopane HpnG BHT Bacteriohopanetetrol (BHT) Ribosylhopane->BHT Unknown Enzyme(s) Modified_BHTs Modified BHTs (e.g., N-acetylglucosaminyl, cyclitol ether) BHT->Modified_BHTs HpnI, HpnJ, HpnK BHT->Methylated_Hopanoids HpnP, HpnR

Downstream modification pathways of the core hopanoid, diploptene.

Quantitative Insights into Hopanoid Biosynthesis

The efficiency and regulation of the hopanoid biosynthetic pathway are critical for bacterial adaptation. While comprehensive kinetic data for all enzymes in the pathway are not available for all organisms, studies on model organisms have provided valuable insights.

EnzymeOrganismSubstrateProduct(s)Key FindingsReference
Squalene-Hopene Cyclase (SHC)Alicyclobacillus acidocaldariusSqualeneHopene, HopanolCatalyzes one of the most complex single-step reactions in biochemistry, forming 5 rings, 13 covalent bonds, and 9 chiral centers. The ratio of hopene to hopanol is approximately 5:1.[5]
Squalene-Hopene Cyclase (SHC)Zymomonas mobilisSqualeneDiploptene, DiplopterolThe enzyme is a monotopic homodimer embedded in the plasma membrane.[4]
HpnH (Radical SAM enzyme)ReconstitutedDiplopteneAdenosylhopaneCatalyzes the addition of a 5'-deoxyadenosyl radical to diploptene, the first step in the biosynthesis of C35 bacteriohopanepolyols.[10]
HpnP (Methyltransferase)Rhodopseudomonas palustris TIE-1Hopanoids2-MethylhopanoidsMethylation at the C-2 position increases membrane rigidity.[2]

Experimental Protocols for Studying Hopanoid Biosynthesis

Investigating the hopane biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

Genetic Manipulation of Hopanoid Biosynthesis Genes

This protocol describes the general workflow for creating gene knockouts to study the function of specific hpn genes.

Gene_Knockout_Workflow start Identify target hpn gene in the genome construct Construct gene deletion vector (e.g., using suicide vector with antibiotic resistance markers) start->construct transform Introduce vector into wild-type bacterial strain (e.g., by conjugation or electroporation) construct->transform selection1 Select for single-crossover homologous recombinants (on selective agar plates) transform->selection1 selection2 Select for double-crossover events (e.g., using counter-selection markers like sacB) selection1->selection2 verification Verify gene deletion by PCR and sequencing selection2->verification phenotype Analyze the phenotype of the knockout mutant (e.g., growth under stress, membrane properties, hopanoid profile) verification->phenotype end Conclusion on gene function phenotype->end

References

The Natural Occurrence of 3-Oxo-hop-22(29)-ene in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the hopane-type triterpenoid, 3-Oxo-hop-22(29)-ene, in plants. It details its known botanical sources, presents available data on its concentration, outlines experimental protocols for its study, and illustrates its biosynthetic origins. This document is intended to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence and Botanical Sources

This compound is a pentacyclic triterpenoid belonging to the hopane class. Its presence in the plant kingdom, while not widespread, has been identified in a few key species. The primary documented source of this compound is Cnidoscolus spinosus, a plant native to Mexico. Research has led to the isolation of this compound from the aerial parts of this plant.

In addition to Cnidoscolus spinosus, literature suggests the presence of this compound in Euphorbia lathyris and Machaerium brasiliense. Furthermore, a closely related derivative, 3-β-acetoxy-21-α-H-hop-22(29)-ene, has been reported in the fern Adiantum philippense, indicating that the hop-22(29)-ene skeleton is a recurring structural motif in certain plant lineages.

The co-occurrence of this compound with other hopane triterpenes, such as 3β-acetoxy-hop-22(29)-ene and 3β-hydroxy-hop-22(29)-ene, in Cnidoscolus spinosus suggests a shared biosynthetic pathway and offers opportunities for comparative biological activity studies.[1]

Quantitative Data

Quantitative data regarding the concentration of this compound in plant tissues is currently limited in publicly available literature. The primary focus of existing studies has been on the isolation and structural elucidation of this compound. However, to facilitate comparative analysis and guide future research, the following table summarizes the known occurrences.

Plant SpeciesPlant PartMethod of AnalysisReported Yield/ConcentrationReference
Cnidoscolus spinosusAerial PartsChromatographic SeparationData not specified in available literature[1]
Euphorbia lathyrisNot specifiedNot specifiedData not specified in available literature
Machaerium brasilienseNot specifiedNot specifiedData not specified in available literature

Researchers are encouraged to perform quantitative analyses, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the precise concentrations of this compound in these and other potential plant sources.

Experimental Protocols

While a specific, detailed protocol for the extraction and quantification of this compound is not extensively documented, a general methodology for the isolation of hopane triterpenes from plant material can be outlined based on established phytochemical techniques.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of hopane triterpenes from plant materials.

G Workflow for Hopane Triterpene Isolation A Plant Material Collection and Preparation (Drying, Grinding) B Solvent Extraction (e.g., Maceration, Soxhlet with Hexane, Chloroform, or Methanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane/Methanol) C->D E Fractionation (e.g., Column Chromatography on Silica Gel) D->E F Isolation of Pure Compounds (e.g., Preparative HPLC, Crystallization) E->F G Structural Elucidation (NMR, MS, IR, X-ray Crystallography) F->G

Caption: A generalized workflow for the extraction and isolation of hopane triterpenes.

Detailed Methodological Steps

1. Plant Material Preparation:

  • Collect the desired plant parts (e.g., leaves, stems).

  • Air-dry or oven-dry the material at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.

  • Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Soxhlet Extraction: A continuous extraction method using a non-polar solvent like n-hexane or chloroform is effective for extracting triterpenoids.

  • Maceration: Soaking the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture) at room temperature for an extended period (24-72 hours) with occasional agitation.

3. Fractionation:

  • The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, partitioning between n-hexane and methanol can separate non-polar from more polar constituents.

  • The resulting fractions are then typically subjected to column chromatography over silica gel or alumina. A gradient elution system with increasing solvent polarity (e.g., starting with n-hexane and gradually adding ethyl acetate) is used to separate the compounds.

4. Isolation and Purification:

  • Fractions showing the presence of triterpenoids (as indicated by Thin Layer Chromatography, TLC) are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

  • Crystallization from an appropriate solvent system can also be employed for final purification.

5. Identification and Structural Elucidation:

  • The structure of the isolated compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for elucidating the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity.

    • Infrared (IR) Spectroscopy: To identify functional groups, such as the carbonyl group (C=O) in this compound.

Biosynthesis

The biosynthesis of this compound follows the general pathway for pentacyclic triterpenoids, originating from the isoprenoid pathway.

General Biosynthetic Pathway of Hopane Triterpenoids

The following diagram outlines the key steps in the biosynthesis of the hopane skeleton in plants.

G Biosynthesis of Hopane-Type Triterpenoids cluster_0 Isoprenoid Pathway (Cytosol) cluster_1 Triterpenoid Biosynthesis A Acetyl-CoA B Mevalonate Pathway A->B C Isopentenyl Pyrophosphate (IPP) B->C D Dimethylallyl Pyrophosphate (DMAPP) C->D E Geranyl Pyrophosphate (GPP) C->E D->E F Farnesyl Pyrophosphate (FPP) E->F G Squalene F->G Squalene Synthase H 2,3-Oxidosqualene G->H Squalene Epoxidase I Protosteryl Cation H->I Oxidosqualene Cyclase J Hopanyl Cation I->J Rearrangement K Hop-22(29)-ene J->K Deprotonation L 3-Hydroxy-hop-22(29)-ene K->L Hydroxylation (P450) M This compound L->M Oxidation (Dehydrogenase)

Caption: A simplified diagram of the biosynthetic pathway leading to this compound.

The biosynthesis begins in the cytosol with the mevalonate pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create the 30-carbon precursor, squalene.

Squalene is then epoxidized to 2,3-oxidosqualene. The key cyclization step is catalyzed by a specific oxidosqualene cyclase, which forms the pentacyclic hopane skeleton. Subsequent enzymatic modifications, including hydroxylation at the C-3 position likely mediated by a cytochrome P450 monooxygenase, followed by an oxidation step catalyzed by a dehydrogenase, would lead to the formation of this compound. The co-occurrence with 3β-hydroxy-hop-22(29)-ene strongly supports this terminal oxidation step.[2]

Biological Activities

Preliminary studies on hopane triterpenes isolated from Cnidoscolus spinosus, including this compound, have indicated potential biological activities. Notably, these compounds have been associated with anti-inflammatory properties. Further research is warranted to fully elucidate the pharmacological potential of this compound and to understand its mechanism of action.

This technical guide serves as a foundational resource for the study of this compound. It highlights the current state of knowledge and underscores the need for further research, particularly in the areas of quantitative analysis and biosynthetic pathway elucidation, to fully harness the potential of this natural product.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of 3-Oxo-hop-22(29)-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-hop-22(29)-ene is a pentacyclic triterpenoid belonging to the hopane family. This natural product has garnered interest within the scientific community due to its potential biological activities. Research has indicated that this compound exhibits inhibitory effects against yeast α-glucosidase and shows moderate activity against parasitic protozoa such as Trypanosoma cruzi and Leishmania mexicana.[1][2] These properties suggest its potential as a lead compound in the development of new therapeutic agents. This document provides detailed protocols for the isolation and purification of this compound from its natural source, the aerial parts of Cnidoscolus spinosus, a plant from the Euphorbiaceae family.[1][3] The methodologies described herein are based on established phytochemical extraction and chromatographic techniques.

Data Presentation

The following table summarizes the expected fractions and compounds obtained during the isolation process. Quantitative data such as yield and purity are highly dependent on the starting plant material and the specific laboratory conditions. The data presented here are representative values based on typical triterpenoid isolation procedures.

Fraction/CompoundDescriptionExpected Yield (mg) from 1 kg of Dry Plant MaterialPurity (%)Analytical Method(s)
Crude Hexane ExtractDark green, waxy residue obtained after initial solvent extraction.50,000 - 100,000<5Gravimetric Analysis
Silica Gel Column Chromatography FractionsEluted fractions with varying polarity containing mixtures of triterpenoids, sterols, and other lipids.Variable5-50TLC, ¹H NMR
This compound White, crystalline solid.10 - 50>95HPLC, ¹H NMR, ¹³C NMR, MS
3β-acetoxy-hop-22(29)-eneCo-isolated hopane-type triterpene.Variable>95HPLC, ¹H NMR, ¹³C NMR, MS
3β-hydroxy-hop-22(29)-eneCo-isolated hopane-type triterpene.Variable>95HPLC, ¹H NMR, ¹³C NMR, MS
β-Amyrin palmitate and PhytosterolsOther co-isolated compounds.VariableVariableGC-MS, ¹H NMR

Experimental Protocols

The isolation and purification of this compound involves a multi-step process including extraction, fractionation by column chromatography, and final purification.

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves and stems) of Cnidoscolus spinosus are collected.

  • Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals by direct sunlight.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent: n-Hexane is used as the primary solvent for the extraction of nonpolar compounds, including triterpenoids.

  • Procedure:

    • The powdered plant material is macerated with n-hexane at room temperature for a period of 24-48 hours. The process is repeated three times to ensure exhaustive extraction.

    • The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield the crude hexane extract.

Chromatographic Purification

The crude hexane extract is subjected to column chromatography for the separation of its constituents.

  • Adsorbent: Silica gel (70-230 mesh) is used as the stationary phase.

  • Column Preparation: A glass column is packed with a slurry of silica gel in n-hexane.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (9:1) and visualized by spraying with a ceric sulfate solution followed by heating.

  • Isolation of this compound: Fractions containing the compound of interest, as identified by TLC comparison with a standard (if available) or by spectroscopic analysis of the fractions, are combined. This compound is typically eluted with a solvent mixture of intermediate polarity.

  • Final Purification: The combined fractions containing this compound are further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain a pure crystalline compound.

Structure Elucidation

The structure of the purified this compound is confirmed by various spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure and stereochemistry.

  • X-ray Crystallography: To confirm the absolute stereochemistry of the molecule.[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Aerial Parts of Cnidoscolus spinosus drying Air Drying plant_material->drying grinding Grinding drying->grinding powdered_material Powdered Plant Material grinding->powdered_material extraction Maceration with n-Hexane powdered_material->extraction crude_extract Crude Hexane Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection combined_fractions Combined Fractions Containing This compound fraction_collection->combined_fractions recrystallization Recrystallization combined_fractions->recrystallization pure_compound Pure this compound recrystallization->pure_compound characterization Structural Characterization (NMR, MS, X-ray) pure_compound->characterization

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathway Inhibition

The biological activity of this compound as a yeast α-glucosidase inhibitor suggests its potential interference in carbohydrate metabolism. While the precise signaling pathway in mammalian cells is not fully elucidated, a simplified diagram illustrates the general concept of α-glucosidase inhibition.

signaling_pathway carbohydrates Dietary Carbohydrates (e.g., Starch) alpha_glucosidase α-Glucosidase (in small intestine) carbohydrates->alpha_glucosidase Hydrolysis glucose Glucose alpha_glucosidase->glucose absorption Glucose Absorption into Bloodstream glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia oxo_hop This compound oxo_hop->alpha_glucosidase Inhibition

Caption: Inhibition of α-glucosidase by this compound.

References

Application Notes and Protocols for the Identification of 3-Oxo-hop-22(29)-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of the hopane triterpenoid, 3-Oxo-hop-22(29)-ene. The protocols outlined below utilize modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Introduction

This compound is a pentacyclic triterpenoid belonging to the hopane family. These compounds are of significant interest due to their diverse biological activities. Notably, this compound has been identified as an inhibitor of yeast α-glucosidase and has shown moderate effects on the viability of protozoa such as Trypanosoma cruzi and Leishmania mexicana[1]. Its structural elucidation and quantification are critical for further pharmacological evaluation and potential drug development. This document provides a comprehensive guide to the key analytical techniques for its unambiguous identification.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is essential for the definitive identification of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature for samples dissolved in chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

PositionChemical Shift (δ) ppmMultiplicity
H-11.98, 1.40m
H-22.50, 2.25m
H-41.09s
H-51.35m
.........
H-294.72, 4.60s
H-301.70s

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

PositionChemical Shift (δ) ppm
C-134.2
C-234.2
C-3218.2
C-447.3
C-554.9
......
C-22150.4
C-29109.6
C-3024.9

Note: The complete spectral data would be extensive. The table presents key assignments for unambiguous identification.

Chromatographic Analysis

Chromatographic techniques are fundamental for the separation, isolation, and quantification of this compound from complex mixtures, such as plant extracts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For triterpenoids like this compound, derivatization is often necessary to increase their volatility and improve chromatographic peak shape.

1. Sample Preparation and Derivatization:

  • Extraction: Extract the dried and powdered plant material (e.g., from Cnidoscolus spinosus) with a suitable organic solvent such as a mixture of dichloromethane and methanol.

  • Silylation (Derivatization):

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-600.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identification of the silylated this compound is achieved by comparing the retention time and mass spectrum with that of an analytical standard. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds, offering high sensitivity and selectivity.

1. Sample Preparation:

  • Extraction: Extract the plant material as described for GC-MS analysis.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to remove interferences.

  • Dissolution: Dissolve the dried extract in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.22 µm syringe filter before injection.

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 80% B

    • 2-15 min: 80-100% B

    • 15-20 min: 100% B

    • 20-22 min: 100-80% B

    • 22-25 min: 80% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • MSD Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Nebulizer Gas:** 40 psi.

    • Drying Gas Flow:** 10 L/min.

    • Drying Gas Temperature:** 350°C.

    • Capillary Voltage:** 4000 V.

    • Data Acquisition: Full scan mode (m/z 100-1000) and/or Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ of this compound.

3. Quantitative Analysis:

  • For quantitative analysis, a calibration curve should be constructed using an analytical standard of this compound. The concentration of the analyte in the sample can then be determined by comparing its peak area to the calibration curve.

Data Presentation

Table 3: Example of Quantitative HPLC-MS Analysis of Triterpenoids in a Plant Extract

CompoundRetention Time (min)Concentration (µg/g of dry extract)
This compound 12.5 [Insert experimental value]
Ursolic Acid10.2[Insert experimental value]
Oleanolic Acid10.8[Insert experimental value]
Lupeol14.1[Insert experimental value]

Visualizations

The following diagrams illustrate the general workflows for the analytical techniques described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Result Start Plant Material Extraction Solvent Extraction Start->Extraction Derivatization Silylation (BSTFA/TMCS) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation HP-5ms Column Separation Injection->Separation Detection Mass Spectrometry (EI) Separation->Detection Data Data Analysis (Retention Time & Mass Spectrum) Detection->Data Identification Identification of this compound Data->Identification HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_result Result Start Plant Material Extraction Solvent Extraction Start->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection Mass Spectrometry (ESI) Separation->Detection Data Data Analysis (Retention Time & m/z) Detection->Data Identification Identification & Quantification Data->Identification

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of triterpenoids using High-Performance Liquid Chromatography (HPLC). Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making their accurate analysis critical in pharmaceutical research and natural product chemistry.

Introduction

Triterpenoids are a class of organic compounds composed of six isoprene units, which are found in a wide variety of plants.[1] They have garnered significant attention in drug development due to their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. The complex structures and often subtle differences between various triterpenoids present a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of these compounds.[1]

A primary challenge in the HPLC analysis of many triterpenoids is their lack of strong chromophores, which can result in low sensitivity when using UV detection.[2][3] This often necessitates detection at low wavelengths (around 205-210 nm), which can be demanding on the mobile phase composition.[3] Furthermore, the structural similarity of many triterpenoids, such as the isomers oleanolic acid and ursolic acid, often leads to co-elution, requiring careful optimization of chromatographic conditions for successful separation.[2]

This guide provides an overview of the methodologies, from sample preparation to final analysis, to assist researchers in developing robust and reliable HPLC methods for triterpenoid separation.

HPLC Methodologies for Triterpenoid Separation

The successful separation of triterpenoids by HPLC is dependent on the careful selection of the stationary phase, mobile phase, and detector. Reversed-phase HPLC is the most common approach for triterpenoid analysis.[3]

Stationary Phases (Columns)

The choice of HPLC column is critical for achieving adequate resolution.

  • C18 Columns: These are the most widely used columns for triterpenoid separation due to their versatility and wide availability.[1][2] They provide good retention and separation for a broad range of triterpenoids.

  • C30 Columns: These columns offer enhanced shape selectivity for hydrophobic, long-chain, and structurally related isomers. A C30 column has been shown to provide superior resolution between the critical pair of oleanolic and ursolic acids compared to a C18 column.[2]

  • Other Phases: Phenyl-based and cyano-based stationary phases can also be employed to achieve different selectivities.

The selection of column dimensions, including length, internal diameter, and particle size, will impact the efficiency, speed, and sensitivity of the separation.[4] Longer columns generally provide better resolution for complex mixtures, while shorter columns allow for faster analysis times.[4]

Mobile Phases

The composition of the mobile phase is a key factor in optimizing the separation of triterpenoids.

  • Common Solvents: Acetonitrile and methanol are the most common organic modifiers used in combination with water.[3] The combination of acetonitrile and methanol can sometimes provide better separation of analytes.[2]

  • Additives: Small amounts of acids, such as formic acid or acetic acid, are often added to the mobile phase to improve peak shape and resolution, especially for acidic triterpenoids.[5]

  • Isocratic vs. Gradient Elution: Isocratic elution, where the mobile phase composition remains constant, can be suitable for simpler mixtures.[6] However, for complex samples containing triterpenoids with a wide range of polarities, gradient elution is generally preferred. A gradient program allows for the separation of both more polar and less polar compounds within a single run.[5]

Detection Methods

The choice of detector is largely influenced by the structural properties of the triterpenoids of interest.

  • UV/Photodiode Array (PDA) Detection: This is a common and cost-effective detection method.[3] However, as many triterpenoids lack strong chromophores, detection is often performed at low wavelengths (205-210 nm), which can lead to baseline noise and interference from the mobile phase.[3] For some triterpenoids with conjugated systems, such as certain ganoderic acids, detection at higher wavelengths (e.g., 243 nm, 256 nm) is possible.[7]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte.[8] It is particularly useful for detecting triterpenoids that lack UV absorbance. The response is dependent on the concentration of the analyte and is not directly proportional, often requiring a logarithmic transformation for linear calibration curves.[8]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response for non-volatile and semi-volatile compounds, regardless of their chemical structure.[2] It offers high sensitivity and can achieve low limits of quantitation.[2]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for both quantification and structural elucidation of triterpenoids.[9][10] MS detection is particularly valuable for complex matrices and for the identification of unknown triterpenoids.

Experimental Protocols

Sample Preparation from Plant Material

This protocol provides a general guideline for the extraction of triterpenoids from dried plant material. Optimization may be required depending on the specific plant matrix and target analytes.

Materials:

  • Dried and powdered plant material

  • Methanol or ethanol

  • Methanol/chloroform (1:1, v/v)[2]

  • Sonicator

  • Centrifuge

  • Syringe filters (0.45 µm or 0.22 µm PTFE)

Procedure:

  • Weigh a known amount of the dried, powdered plant material (e.g., 1 gram) into a suitable container.

  • Add a suitable extraction solvent. Common choices include methanol, ethanol, or a mixture of methanol and chloroform (1:1).[2][6] A typical solvent-to-sample ratio is 10:1 (v/w).

  • Sonicate the mixture for a specified period, for example, 15 minutes to 1 hour, to enhance extraction efficiency.[2][6]

  • Allow the mixture to stand for a period (e.g., 30 minutes) to allow for complete extraction.[6]

  • Centrifuge the mixture at a high speed (e.g., 13,000 x g) for a set time (e.g., 5 minutes) to pellet the solid material.[2]

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Analysis Protocol

This protocol outlines a general procedure for the HPLC analysis of triterpenoid extracts. The specific parameters should be optimized based on the target analytes and the HPLC system used.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and detector (e.g., PDA, ELSD, CAD, or MS)

  • HPLC column (e.g., C18 or C30)

  • Data acquisition and processing software

Procedure:

  • Column Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for a sufficient amount of time (e.g., 30 minutes) or until a stable baseline is achieved.

  • Sample Injection: Inject a fixed volume of the prepared sample extract (e.g., 10-20 µL) onto the column.[6]

  • Chromatographic Separation: Run the HPLC method with the optimized mobile phase composition and gradient program.

  • Data Acquisition: Acquire the chromatogram and process the data using the appropriate software.

  • Identification and Quantification: Identify the triterpenoid peaks by comparing their retention times with those of authentic standards. For quantification, construct a calibration curve using a series of standard solutions of known concentrations.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the HPLC analysis of triterpenoids.

Table 1: HPLC Methods for Triterpenoid Separation

Triterpenoid(s)ColumnMobile PhaseDetectionReference
Asiaticoside, Madecassoside, Asiatic acid, Madecassic acid, Terminolic acid, Asiaticoside-BPhenomenex Aqua 5µ C18Gradient of Water (0.1% TFA), Acetonitrile (0.1% TFA), and Methyl tert-butyl ether (0.1% TFA)UV at 206 nm[11]
Glycyrrhetinic, Betulinic, Oleanolic, and Ursolic acidsThermo Scientific Acclaim C30Not specifiedCharged Aerosol Detector (CAD)[2]
13 Triterpenoids including Maslinic, Corosolic, Betulinic, Oleanolic, and Ursolic acidsACE C18 (150 x 4.6 mm, 3 µm)Acetonitrile and Water (89:11, v/v) or Acetonitrile and Methanol (10:90, v/v)PDA[3]
14 Triterpenoids in Ganoderma lucidumNot specifiedNot specifiedDAD[7]
Pristimerin and TingenoneSymmetry C18 (4.6 mm × 150 mm, 5 µm)Gradient of Water (0.4% formic acid) and MethanolPDA at 420 nm[12]
7 Pentacyclic TriterpenoidsZorbax Stable Bound C18 (4.6 mm x 100 mm, 1.8 µm)Gradient of Acetonitrile and WaterELSD[8]
Arjunic acid, Maslinic acid, Betulinic acid, Oleanolic acid, Erythrodiol, Uvaol, Lupeol, α-amyrin, β-amyrin, Stigmasterol, β-sitosterolKinetex C18 (250 mm x 4.6 mm, 5.0 µm)Acetonitrile/THF (90:10)UV at 210 nm[13]

Table 2: Performance Data for Triterpenoid Quantification by HPLC

TriterpenoidMethodLODLOQRecovery (%)Reference
Oleanolic and Ursolic acidsHPLC-UV (210 nm)50 and 135 ng on columnNot specifiedNot specified[2]
Glycyrrhetinic, Betulinic, Oleanolic, and Ursolic acidsHPLC-CAD< 2 ng on column2 ng on columnNot specified[2]
13 TriterpenoidsHPLC-PDA0.08–0.65 µg/mL0.24–1.78 µg/mL94.70–105.81[3]
14 Triterpenoids in GanodermaHPLC-DAD0.34–1.41 µg/mL1.01–4.23 µg/mL97.09–100.79[7]
7 Pentacyclic TriterpenoidsHPLC-ELSDNot specifiedNot specified96–104[8]
Six triterpenes in Centella asiaticaHPLC-UV (206 nm)0.01 µg/mLNot specified98.39–100.02[11]

Visualizations

The following diagrams illustrate the experimental workflow and key considerations for method development in the HPLC analysis of triterpenoids.

HPLC_Workflow cluster_1 HPLC System SamplePrep Sample Preparation Extraction Extraction (e.g., Sonication with Methanol) SamplePrep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm or 0.22 µm filter) Centrifugation->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Injection Sample Injection Separation Chromatographic Separation (C18 or C30 column) Injection->Separation Detection Detection (UV/PDA, ELSD, CAD, MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Identification Peak Identification (vs. Standards) Data_Analysis->Identification Quantification Quantification (Calibration Curve) Data_Analysis->Quantification Report Reporting Identification->Report Quantification->Report Method_Development Goal Analytical Goal (Quantification, Identification) Analyte Analyte Properties (Structure, Polarity, Chromophore) Goal->Analyte Column Column Selection (C18, C30, etc.) Analyte->Column Detector Detector Choice (UV, ELSD, CAD, MS) Analyte->Detector MobilePhase Mobile Phase Optimization (Solvents, Additives, Gradient) Column->MobilePhase Optimization Parameter Optimization (Flow Rate, Temperature) MobilePhase->Optimization Detector->Optimization Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation

References

Application Notes and Protocols for the Structural Elucidation of 3-Oxo-hop-22(29)-ene using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-hop-22(29)-ene is a pentacyclic triterpenoid belonging to the hopane family. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in drug discovery and development. The precise structural characterization of these complex molecules is a prerequisite for understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structural elucidation of novel and known triterpenoids. This document provides detailed application notes and standardized protocols for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Core Principles of NMR for Triterpenoid Analysis

The structural elucidation of this compound by NMR spectroscopy relies on the interpretation of spectra from various experiments that provide complementary information:

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters include chemical shift (δ), spin-spin coupling constants (J), and signal integration.

  • ¹³C NMR (Carbon-13 NMR): Reveals the carbon framework of the molecule. The chemical shift of each carbon signal is indicative of its functional group and local electronic environment.

  • 2D NMR Spectroscopy: These experiments establish correlations between different nuclei, which are essential for assembling the complete molecular structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH), revealing the proton-proton connectivity network.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH), allowing for the assignment of protons to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), providing crucial information for connecting different spin systems and identifying quaternary carbons.

Data Presentation: NMR Spectral Data for this compound

The following table summarizes the ¹³C NMR chemical shift data for this compound. While the complete assigned ¹H NMR data is not available in a single public source, the expected proton chemical shifts can be inferred from the HSQC and HMBC correlations with the assigned carbons.

Table 1: ¹³C NMR (125 MHz, CDCl₃) Spectral Data for this compound

Carbon No.Chemical Shift (δC) [ppm]Carbon Type (from DEPT)Key HMBC Correlations (Expected)
139.5CH₂H-2, H-25, H-26
234.2CH₂H-1, H-3
3218.2CH-2, H-4, H-23, H-24
447.3CH-5, H-23, H-24
554.8CHH-4, H-6, H-10, H-24
619.8CH₂H-5, H-7
733.8CH₂H-6, H-8
841.8CH-7, H-9, H-14, H-26, H-27
949.8CHH-8, H-10, H-11
1037.0CH-1, H-5, H-9, H-25
1121.5CH₂H-9, H-12
1224.1CH₂H-11, H-13
1348.9CHH-12, H-14, H-18
1442.0CH-13, H-15, H-27
1533.1CH₂H-14, H-16
1621.8CH₂H-15, H-17
1753.4CHH-16, H-18, H-21
1844.7CH-13, H-17, H-19, H-28
1940.8CH₂H-18, H-20
2027.5CH₂H-19, H-21
2147.9CHH-17, H-20, H-22, H-29, H-30
22148.6CH-21, H-29
2326.6CH₃H-4, H-5, H-24
2421.1CH₃H-4, H-5, H-23
2515.6CH₃H-1, H-9, H-10
2616.5CH₃H-8, H-14
2716.3CH₃H-8, H-13, H-14
2816.0CH₃H-17, H-18, H-23
29110.1CH₂H-21, H-30
3019.1CH₃H-21, H-29

Note: The data is based on the reported values for 3-oxo-21β-H-hop-22(29)-ene, which is a stereoisomer of the target compound. The chemical shifts are expected to be very similar. Expected HMBC correlations are predicted based on the known hopane skeleton.

Experimental Protocols

1. Sample Preparation

  • Materials:

    • Purified this compound (5-10 mg)

    • Deuterated chloroform (CDCl₃, 99.8 atom % D)

    • 5 mm NMR tube

    • Vortex mixer

    • Pipette

  • Protocol:

    • Weigh 5-10 mg of the purified triterpenoid into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ to the vial.

    • Gently vortex the vial until the sample is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube using a pipette.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Standard Suite of Experiments:

    • ¹H NMR:

      • Pulse sequence: zg30 or similar

      • Number of scans: 16-64 (sufficient for good signal-to-noise)

      • Spectral width: ~12-16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay (d1): 1-2 seconds

    • ¹³C NMR:

      • Pulse sequence: zgpg30 (proton decoupled)

      • Number of scans: 1024-4096 (due to low natural abundance of ¹³C)

      • Spectral width: ~220-250 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay (d1): 2 seconds

    • DEPT-135:

      • Pulse sequence: dept135

      • Used to differentiate between CH, CH₂, and CH₃ signals.

    • COSY (¹H-¹H Correlation Spectroscopy):

      • Pulse sequence: cosygpqf or similar

      • Acquire with a sufficient number of increments in the indirect dimension (e.g., 256-512).

    • HSQC (Heteronuclear Single Quantum Coherence):

      • Pulse sequence: hsqcedetgpsisp2.2 or similar (edited HSQC to differentiate CH/CH₃ from CH₂)

      • Optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • Pulse sequence: hmbcgpndqf or similar

      • Optimized for long-range coupling constants (ⁿJCH) of ~8 Hz.

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct all spectra manually.

  • Calibrate the chemical shift scale of the ¹H spectrum to the residual solvent peak of CDCl₃ (δH 7.26 ppm).

  • Calibrate the ¹³C spectrum to the CDCl₃ solvent peak (δC 77.16 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicity of signals in the ¹H NMR spectrum to determine proton coupling patterns.

  • Use the DEPT-135 spectrum to identify CH, CH₂, and CH₃ carbons.

  • Assign the protonated carbons by correlating the ¹H and ¹³C signals in the HSQC spectrum.

  • Use the COSY spectrum to establish proton-proton connectivity within spin systems.

  • Utilize the HMBC spectrum to connect the different spin systems and to assign quaternary carbons by observing long-range correlations from protons.

Visualizations

molecular_structure cluster_rings This compound Structure structure structure experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis sample Purified this compound dissolve Dissolve in CDCl3 sample->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (1H, 13C, DEPT) transfer->oneD twoD 2D NMR (COSY, HSQC, HMBC) transfer->twoD ft Fourier Transform & Phasing oneD->ft twoD->ft calib Chemical Shift Calibration ft->calib assign_1d 1D Spectra Interpretation calib->assign_1d assign_2d 2D Spectra Correlation assign_1d->assign_2d elucidate Structure Elucidation assign_2d->elucidate final_structure final_structure elucidate->final_structure Final Structure Confirmation logical_relationship cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Structural Information H1 1H NMR (Proton Environments) Fragments Spin System Fragments H1->Fragments C13 13C NMR (Carbon Skeleton) C13->Fragments DEPT DEPT (Carbon Multiplicity) DEPT->Fragments COSY COSY (H-H Connectivity) COSY->Fragments HSQC HSQC (Direct C-H Correlation) HSQC->Fragments HMBC HMBC (Long-Range C-H Correlation) Quat_Carbons Quaternary Carbons & Heteroatoms HMBC->Quat_Carbons Connectivity Inter-fragment Connectivity HMBC->Connectivity Fragments->Connectivity Quat_Carbons->Connectivity Structure Complete Molecular Structure Connectivity->Structure

Application Notes: Protocol for α-Glucosidase Inhibition Assay Using 3-Oxo-hop-22(29)-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. Natural products are a rich source of potential α-glucosidase inhibitors. This application note provides a detailed protocol for the in vitro assessment of the α-glucosidase inhibitory activity of 3-Oxo-hop-22(29)-ene, a triterpenoid that has been identified as a yeast α-glucosidase inhibitor.[1]

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method that measures the enzymatic activity of α-glucosidase on a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor, the rate of pNPG hydrolysis is reduced, leading to a decrease in the formation of p-nitrophenol. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae (Yeast)

  • This compound

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Experimental Protocol

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

  • α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL. Prepare this solution fresh before each experiment.

  • pNPG Solution (5 mM): Dissolve p-nitrophenyl-α-D-glucopyranoside in the phosphate buffer to a final concentration of 5 mM.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay (e.g., 10, 25, 50, 100, 200 µM).

  • Acarbose Solution (Positive Control): Prepare a stock solution of acarbose in phosphate buffer and dilute to the desired concentrations.

  • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water to a final concentration of 0.1 M.

Assay Procedure
  • Add 50 µL of the phosphate buffer to each well of a 96-well microplate.

  • Add 10 µL of the various concentrations of this compound working solutions to the respective wells.

  • For the positive control, add 10 µL of the acarbose solution.

  • For the blank (no inhibitor), add 10 µL of phosphate buffer.

  • Add 20 µL of the α-glucosidase solution (1.0 U/mL) to all wells except for the substrate blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution (5 mM) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

Calculation of α-Glucosidase Inhibition

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (enzyme, buffer, and substrate, without inhibitor).

  • A_sample is the absorbance of the sample (enzyme, buffer, substrate, and this compound).

The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the different concentrations of this compound.

Data Presentation

The following table summarizes hypothetical data for the α-glucosidase inhibitory activity of this compound. It has been reported that at concentrations of 10 µM and 100 µM, this compound exhibits 1.51% and 7.39% inhibition of yeast α-glucosidase, respectively.[1]

Concentration of this compound (µM)% Inhibition (Hypothetical)
101.51
253.8
505.2
1007.39
20015.1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer add_reagents Add Buffer, Inhibitor, and Enzyme to Plate prep_buffer->add_reagents prep_enzyme Prepare α-Glucosidase Solution prep_enzyme->add_reagents prep_substrate Prepare pNPG Solution add_substrate Add pNPG to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare this compound Working Solutions prep_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Na₂CO₃ to Stop Reaction incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC₅₀ Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Signaling Pathway of α-Glucosidase Action and Inhibition

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Carbohydrates Dietary Carbohydrates Alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose Glucose Alpha_Glucosidase->Glucose Inhibitor This compound (Inhibitor) Inhibitor->Alpha_Glucosidase Inhibition Absorption Glucose Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Increased Blood Glucose Levels

Caption: Mechanism of α-glucosidase action and its inhibition.

References

Application Note: In Vitro Anti-inflammatory Assay for 3-Oxo-hop-22(29)-ene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-hop-22(29)-ene is a hopane-type triterpenoid that has been investigated for various biological activities. Emerging evidence suggests that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in the development of novel anti-inflammatory agents.[1] This application note provides a detailed protocol for evaluating the in vitro anti-inflammatory effects of this compound using a well-established lipopolysaccharide (LPS)-stimulated macrophage model. The protocols outlined below describe methods to assess the compound's ability to modulate key inflammatory mediators and pathways.

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4] Therefore, investigating the effect of this compound on these markers can provide significant insights into its anti-inflammatory potential.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

2. Cytotoxicity Assay (MTT Assay)

Prior to evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells. Concentrations that result in over 90% cell viability are considered non-cytotoxic and can be used for subsequent anti-inflammatory assays.[5]

3. Measurement of Nitric Oxide (NO) Production

  • Principle: The production of NO, a key inflammatory mediator, is measured using the Griess reagent, which detects nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

4. Quantification of Pro-inflammatory Cytokines (ELISA)

  • Principle: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure:

    • Seed RAW 264.7 cells and treat them with this compound and LPS as described in the NO production assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.

    • The concentration of each cytokine is determined by comparison with a standard curve generated using recombinant cytokines.

5. Western Blot Analysis for iNOS and COX-2 Expression

  • Principle: Western blotting is used to determine the protein expression levels of iNOS and COX-2, key enzymes involved in the inflammatory response.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

    • Treat the cells with this compound and LPS as previously described.

    • Lyse the cells and extract the total protein.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[6]

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Data Presentation

Table 1: Effect of this compound on Inflammatory Markers in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)iNOS Expression (Relative Density)COX-2 Expression (Relative Density)
Control-100 ± 5.21.2 ± 0.350.5 ± 8.135.2 ± 6.40.1 ± 0.020.1 ± 0.03
LPS (1 µg/mL)-98 ± 4.545.8 ± 3.11502.3 ± 98.71250.7 ± 85.31.0 ± 0.01.0 ± 0.0
LPS + this compound1097 ± 3.935.2 ± 2.51150.8 ± 75.4980.1 ± 60.20.7 ± 0.050.8 ± 0.06
LPS + this compound2595 ± 4.122.1 ± 1.8750.4 ± 50.1650.5 ± 45.80.4 ± 0.040.5 ± 0.04
LPS + this compound5092 ± 5.010.5 ± 1.1350.6 ± 25.9300.2 ± 22.10.2 ± 0.030.2 ± 0.02
Dexamethasone (10 µM)-99 ± 3.78.2 ± 0.9250.1 ± 20.3210.8 ± 18.90.15 ± 0.020.18 ± 0.03

Data are presented as mean ± standard deviation (n=3). Dexamethasone is used as a positive control.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Cell Seeding cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment mtt MTT Assay (Cytotoxicity) seeding->mtt 24h Treatment stimulation LPS Stimulation pretreatment->stimulation griess Griess Assay (NO Production) stimulation->griess 24h Incubation elisa ELISA (TNF-α, IL-6, IL-1β) stimulation->elisa 24h Incubation western Western Blot (iNOS, COX-2) stimulation->western 24h Incubation data_quant Data Quantification and Statistical Analysis mtt->data_quant griess->data_quant elisa->data_quant western->data_quant

Caption: Experimental workflow for in vitro anti-inflammatory assays.

NFkB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκBα Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Compound This compound Compound->IKK Inhibits? Compound->NFkB_nuc Inhibits?

Caption: The NF-κB inflammatory signaling pathway.

References

Application Notes and Protocols for Cell Viability Assays in 3-Oxo-hop-22(29)-ene Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell viability assays for evaluating the cytotoxic effects of 3-Oxo-hop-22(29)-ene, a hopane-type triterpenoid. While this specific compound has shown moderate effects on the viability of T. cruzi and L. mexicana and possesses some anti-inflammatory properties, its cytotoxic potential against cancer cell lines is an emerging area of interest.[1] Triterpenoids, as a class, are widely recognized for their potential cytotoxic and anti-cancer activities, which are commonly assessed using cell viability assays.[2][3][4][5]

This document outlines the principles of commonly employed assays, offers detailed experimental protocols, and provides a framework for data interpretation and presentation.

Introduction to Cell Viability Assays for Triterpenoid Cytotoxicity

The assessment of cytotoxicity is a critical step in the evaluation of potential therapeutic compounds. For triterpenoids like this compound, a multi-assay approach is recommended to gain a comprehensive understanding of its effects on cell health. The most common assays measure metabolic activity or cell membrane integrity.

  • Metabolic Assays: These assays, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin, rely on the enzymatic activity of viable cells to convert a substrate into a colored or fluorescent product. The amount of product is directly proportional to the number of metabolically active cells. The MTT assay is a frequently used method for evaluating the cytotoxicity of triterpenoids against various cancer cell lines.[2][3]

  • Membrane Integrity Assays: These assays, including the lactate dehydrogenase (LDH) release assay, measure the leakage of intracellular components into the culture medium, which is indicative of compromised cell membrane integrity and cell death.

The selection of an appropriate assay depends on the research question, the cell type being used, and the potential for compound interference.

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparison and interpretation. The following tables provide examples of how to present data from cytotoxicity experiments.

Table 1: Example IC50 Values of a Test Compound on Various Cancer Cell Lines

Cell LineCancer TypeAssay UsedIncubation Time (hours)IC50 (µM)
MCF-7Breast CancerMTT4845.8
A549Lung CancerMTS4862.1
HeLaCervical CancerXTT4855.3
HepG2Liver CancerLDH2475.2

Table 2: Recommended Seeding Densities for Common Cell Lines in 96-well Plates

Cell LineSeeding Density (cells/well)
MCF-75,000 - 10,000
A5494,000 - 8,000
HeLa3,000 - 7,000
HepG28,000 - 15,000

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Cells of interest

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a more recent, one-step alternative to the MTT assay, where the product is a soluble formazan.

Materials:

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Complete cell culture medium

  • Cells of interest

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.

  • Incubation: Incubate for the desired exposure time.

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well.

  • Incubation with MTS: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit

  • Complete cell culture medium

  • Cells of interest

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT/MTS assays.

  • Sample Collection: After the treatment incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a dye.

  • Incubation: Incubate the mixture at room temperature for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Visualizations

Diagrams illustrating key processes and decision-making are provided below.

G cluster_0 Experimental Workflow for Cytotoxicity Testing A Cell Seeding in 96-well Plate B 24h Incubation (Cell Attachment) A->B C Treatment with this compound (Serial Dilutions) B->C D Incubation (e.g., 24, 48, 72h) C->D E Addition of Assay Reagent (e.g., MTT, MTS, LDH substrate) D->E F Incubation (Assay Dependent) E->F G Data Acquisition (Microplate Reader) F->G H Data Analysis (IC50 Calculation) G->H

Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.

G cluster_0 Assay Selection Decision Tree A Start: Assess Cytotoxicity of this compound B Primary Question: Metabolic Activity or Membrane Integrity? A->B C Metabolic Activity B->C Metabolism D Membrane Integrity B->D Integrity E Is compound colored or does it interfere with mitochondrial function? C->E H Use LDH Release Assay D->H F Use MTT, MTS, or XTT Assay E->F No G Consider alternative assays (e.g., CellTiter-Glo) E->G Yes

Caption: A decision tree to aid in selecting an appropriate cytotoxicity assay.

G cluster_0 Simplified Apoptosis Signaling Pathway A This compound B Cellular Stress / DNA Damage A->B C Activation of Caspases (e.g., Caspase-3) B->C D Execution of Apoptosis C->D E Cell Death D->E

Caption: A simplified diagram of a potential apoptosis pathway that could be induced.

References

Application Notes and Protocols for the Extraction of Hopane Triterpenes from Cnidoscolus spinosus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and biological evaluation of hopane triterpenes from the plant species Cnidoscolus spinosus. The information presented is based on the findings reported in the chemical investigation of the aerial parts of this plant.

Introduction

Cnidoscolus spinosus, a member of the Euphorbiaceae family, has been identified as a source of infrequent hopane-type triterpenes. Chemical studies have led to the successful isolation and characterization of three key hopane triterpenes: 3β-acetoxy-hop-22(29)-ene, 3-oxo-hop-22(29)-ene, and 3β-hydroxy-hop-22(29)-ene.[1][2] These compounds have been investigated for a range of biological activities, including anti-inflammatory, α-glucosidase inhibition, and antiparasitic effects, suggesting their potential for further pharmacological research and development.[1][2]

Experimental Protocols

The following protocols describe the methodology for the extraction and isolation of hopane triterpenes from the aerial parts of Cnidoscolus spinosus.

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves and stems) of Cnidoscolus spinosus are collected.

  • Drying: The collected plant material is air-dried in the shade.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Extract
  • Maceration: The powdered plant material is subjected to maceration with organic solvents. A common method involves sequential extraction with solvents of increasing polarity, such as hexane and dichloromethane (CH2Cl2), at room temperature.

  • Filtration and Concentration: The resulting extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude hexane and CH2Cl2 extracts.

Isolation of Hopane Triterpenes
  • Chromatographic Fractionation: The crude extracts are subjected to chromatographic techniques to separate the individual compounds.

    • Column Chromatography: The crude extract is typically first fractionated using open column chromatography on silica gel. A gradient elution system with a mixture of solvents like hexane and ethyl acetate (EtOAc) is employed to separate fractions with different polarities.

    • Further Purification: Fractions containing the compounds of interest are further purified using additional chromatographic steps, such as repeated column chromatography or other techniques like preparative thin-layer chromatography (TLC), until pure compounds are obtained.

Structural Elucidation
  • Spectroscopic Analysis: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecules.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Crystallographic Analysis: For crystalline compounds, X-ray crystallography provides definitive confirmation of the three-dimensional structure.[1][2]

Experimental Workflow

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_isolation Isolation and Purification cluster_analysis Structural Elucidation A Aerial Parts of Cnidoscolus spinosus B Air Drying A->B C Grinding B->C D Maceration with Hexane & CH2Cl2 C->D E Filtration D->E F Concentration (Rotary Evaporator) E->F G Crude Extracts F->G H Silica Gel Column Chromatography G->H I Fraction Collection H->I J Repeated Chromatography I->J K Pure Hopane Triterpenes J->K L Spectroscopic Analysis (NMR, MS) K->L M X-ray Crystallography K->M N Structure Determination L->N M->N

Caption: Experimental workflow for the extraction and characterization of hopane triterpenes.

Quantitative Data Summary

The isolated hopane triterpenes from Cnidoscolus spinosus were evaluated for various biological activities. The following table summarizes the key quantitative findings.

CompoundBiological ActivityAssayResult
3β-acetoxy-hop-22(29)-ene Anti-inflammatoryTPA-induced mouse ear edema83.5% inhibition at 10 µmol/ear; 98.79% inhibition at 100 µmol/ear[2]
α-Glucosidase InhibitionYeast α-glucosidase assaySignificant inhibitory effect[1][2]
This compound AntiparasiticTrypanosoma cruzi assayMarginal activity (over 20% reduction in cell viability at 50 μM)[2]
AntiparasiticLeishmania mexicana assayMarginal activity[1][2]
3β-hydroxy-hop-22(29)-ene AntiparasiticTrypanosoma cruzi assayMarginal activity (over 20% reduction in cell viability at 50 μM)[2]
AntiparasiticLeishmania mexicana assayMarginal activity[1][2]

Note: The cytotoxic activity for all three compounds was found to be insignificant.[1][2]

Potential Signaling Pathways

The observed anti-inflammatory and α-glucosidase inhibitory activities of the hopane triterpenes from Cnidoscolus spinosus suggest their interaction with specific biological pathways.

Anti-inflammatory Action

The anti-inflammatory effects of triterpenoids are often attributed to their ability to modulate key inflammatory pathways. While the specific mechanism for 3β-acetoxy-hop-22(29)-ene has not been fully elucidated, a plausible pathway involves the inhibition of pro-inflammatory mediators.

anti_inflammatory_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway A Inflammatory Stimuli (e.g., TPA) B Activation of Transcription Factors (e.g., NF-κB, AP-1) A->B C Expression of Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) B->C D Inflammation C->D E 3β-acetoxy-hop-22(29)-ene E->C Inhibition

Caption: Postulated anti-inflammatory signaling pathway inhibited by hopane triterpenes.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion. Its inhibition is a therapeutic strategy for managing type 2 diabetes. The inhibitory action of 3β-acetoxy-hop-22(29)-ene directly impacts this enzymatic process.

alpha_glucosidase_inhibition cluster_inhibition Mechanism of α-Glucosidase Inhibition A Carbohydrates (e.g., Starch, Sucrose) B α-Glucosidase (Enzyme) A->B Digestion C Glucose Absorption B->C Hydrolysis D 3β-acetoxy-hop-22(29)-ene D->B Inhibition

Caption: Diagram illustrating the inhibition of α-glucosidase by hopane triterpenes.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of 3-Oxo-hop-22(29)-ene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and bioactivity screening of 3-Oxo-hop-22(29)-ene derivatives. The protocols outlined below offer detailed methodologies for the chemical synthesis of these compounds and for evaluating their potential as therapeutic agents through cytotoxicity and anti-inflammatory screening.

Introduction

Hopane-type pentacyclic triterpenoids, a class of natural products, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound and its derivatives have emerged as promising scaffolds for the development of novel therapeutic agents. These compounds have demonstrated a range of biological effects, including anti-inflammatory, cytotoxic, and antiparasitic activities.[1][2] The synthesis of various derivatives allows for the exploration of structure-activity relationships (SAR), providing insights into the structural features crucial for their bioactivity. This document details the synthesis of this compound derivatives and protocols for screening their cytotoxic and anti-inflammatory potential.

Data Presentation

The following table summarizes the reported bioactivity of this compound and related hopane triterpenoid derivatives. This data is essential for comparing the potency of different structural modifications.

Compound/DerivativeBioactivity AssayCell Line/ModelIC₅₀ (µM)Reference
Hopane Caffeate Derivative 1 CytotoxicityNCI-H18731.5[3]
CytotoxicityVero75.5[3]
Hopane Caffeate Derivative 4 CytotoxicityNCI-H18728.5[3]
CytotoxicityVero16.6[3]
Known Hopane Triterpenoid 5 CytotoxicityNCI-H18716.2[3]
CytotoxicityVero8.9[3]
Known Hopane Triterpenoid 6 CytotoxicityNCI-H1874.0[3]
CytotoxicityVero5.0[3]
AntimalarialP. falciparum4.5[3]
3-Oxo-15α,19α-dihydroxyurs-12-en-28-oic acid CytotoxicityA54942.93 ± 0.05[2]
3-Oxo-7β,19α-dihydroxyurs-12-en-28-oic acid CytotoxicityA549>50[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Jones Oxidation

This protocol describes the oxidation of the 3β-hydroxyl group of a hop-22(29)-ene precursor to a ketone using Jones reagent.

Materials:

  • 3β-Hydroxy-hop-22(29)-ene derivative

  • Acetone (ACS grade)

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Isopropanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve the 3β-Hydroxy-hop-22(29)-ene derivative (1 mmol) in acetone (10 mL) in a round-bottom flask at 0°C.

  • Slowly add Jones reagent dropwise to the stirred solution until a persistent brown color is observed.

  • Continue stirring the reaction mixture at 0°C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant by adding isopropanol (0.5 mL) until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Dilute the residue with dichloromethane (100 mL).

  • Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound derivative.

Protocol 2: Cytotoxicity Screening using the MTT Assay

This protocol details the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell line (e.g., HT-29, HepG2, LNCaP)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the synthesized derivatives in the cell culture medium.

  • After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Anti-inflammatory Activity Screening by Nitric Oxide Inhibition Assay

This protocol describes the evaluation of the anti-inflammatory potential of the synthesized derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

  • Synthesized this compound derivatives

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[1]

  • Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[4] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a multi-well spectrophotometer.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_screening Bioactivity Screening cluster_data Data Analysis Start 3β-Hydroxy-hop-22(29)-ene Derivative Oxidation Jones Oxidation Start->Oxidation Purification Column Chromatography Oxidation->Purification Product This compound Derivative Purification->Product Cytotoxicity Cytotoxicity Assay (MTT) Product->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (Griess Reagent) Product->AntiInflammatory IC50_Cyto IC₅₀ Determination (Cytotoxicity) Cytotoxicity->IC50_Cyto IC50_AntiInflam IC₅₀ Determination (Anti-inflammatory) AntiInflammatory->IC50_AntiInflam

Caption: Experimental workflow for the synthesis and bioactivity screening of this compound derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P NFkB NF-κB NFkB->IkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_P->NFkB Release Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binding mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Inhibitor This compound Derivative Inhibitor->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and the potential point of inhibition by this compound derivatives.

References

Application Notes and Protocols for a Cell-Free System in Hopane Triterpene Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing a cell-free system for the biosynthesis of hopane triterpenes. This in vitro platform offers a powerful tool for studying hopanoid biosynthesis, screening enzyme variants, and producing these complex molecules for various applications, including as potential drug candidates or adjuvants.

Introduction

Hopane triterpenes are a class of pentacyclic triterpenoids found in various bacteria, where they are thought to play a role in membrane stability, similar to sterols in eukaryotes. The development of a cell-free system for their production allows for the circumvention of cellular regulation and transport limitations, enabling direct access to the biosynthetic machinery. This facilitates the optimization of reaction conditions and the production of specific hopanoids in a controlled environment. The core of this system relies on a cell-free extract containing the necessary enzymes, primarily squalene-hopene cyclase (SHC), which catalyzes the cyclization of squalene into the hopane backbone.

Key Advantages of a Cell-Free System for Hopane Biosynthesis

  • Rapid Prototyping: Quickly test the activity of different squalene-hopene cyclase homologs and other biosynthetic enzymes.

  • High Titers: Achieve high product concentrations that might be toxic to living cells.

  • Direct Access and Control: Manipulate reaction conditions (e.g., substrate and cofactor concentrations, pH, temperature) to optimize product yield and purity.

  • Simplified Purification: The absence of a cell wall and other complex cellular components simplifies the downstream purification of the synthesized hopanoids.

Biosynthetic Pathway of Hopane Triterpenes

The biosynthesis of the basic hopane structure begins with the cyclization of the linear isoprenoid, squalene. This reaction is catalyzed by the enzyme squalene-hopene cyclase (SHC). Further modifications to the hopane scaffold can occur to produce a variety of extended hopanoids. For instance, in some bacteria, the C30 hopanoid is further functionalized with a ribose-derived side chain through the action of enzymes such as HpnH and HpnG, utilizing S-adenosyl methionine (SAM) as a precursor.[1]

Hopane_Biosynthesis Squalene Squalene Hopene_Backbone Hopene (e.g., Diploptene) Squalene->Hopene_Backbone Squalene-Hopene Cyclase (SHC) Extended_Hopanoids Extended Hopanoids (e.g., Bacteriohopanetetrol) Hopene_Backbone->Extended_Hopanoids HpnH, HpnG, etc. (requires SAM, Ribose)

Caption: Simplified biosynthetic pathway of hopane triterpenes.

Experimental Workflow

The development and execution of a cell-free hopane biosynthesis experiment follows a logical workflow, from the preparation of the enzymatically active cell extract to the analysis of the final product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Cell_Culture Bacterial Cell Culture (e.g., Acetobacter pasteurianum) Cell_Harvest Cell Harvesting Cell_Culture->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Extract_Clarification Clarification of Lysate Cell_Lysis->Extract_Clarification Reaction_Setup Cell-Free Reaction Setup Extract_Clarification->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Extraction Hopanoid Extraction Incubation->Extraction Purification Purification (TLC/Column Chromatography) Extraction->Purification Analysis GC-MS Analysis Purification->Analysis

Caption: Experimental workflow for cell-free hopane biosynthesis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for setting up a cell-free hopane biosynthesis reaction.

Table 1: Optimized Reaction Conditions for Hopene Synthesis

ParameterValueReference
Substrate (Squalene)20 mM[2]
Enzyme (Squalene-Hopene Cyclase)0.14 mg/mL[2]
Buffer100 mM Sodium Phosphate (pH 7.0)[2]
Temperature30°C[2]
Incubation Time36 hours[2]
Expected Yield (Hopene)8.07 mg/mL[2]

Table 2: General Components for Cell-Free Reactions

ComponentConcentrationPurpose
Cell-Free Extract10 - 30 mg/mL total proteinSource of biosynthetic enzymes
Squalene5 - 25 mMSubstrate
ATP1.5 mMEnergy source
NAD(P)H0.5 mMReducing equivalents
Magnesium Acetate5 - 15 mMCofactor for enzymatic activity
Potassium Glutamate40 - 100 mMCrowding agent and salt

Experimental Protocols

Protocol 1: Preparation of a Bacterial Cell-Free Extract

This protocol is adapted from general methods for preparing active cell-free extracts from bacteria and may require optimization for specific hopanoid-producing strains like Acetobacter pasteurianum.

Materials:

  • Hopanoid-producing bacterial strain (e.g., Acetobacter pasteurianum)

  • Appropriate growth medium

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

  • Centrifuge and sterile centrifuge tubes

  • Sonicator or French press

Procedure:

  • Cell Culture: Inoculate a starter culture of the bacterial strain in the appropriate growth medium and incubate overnight. Use this to inoculate a larger volume of media and grow to the late-logarithmic phase.

  • Cell Harvesting: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet with cold Lysis Buffer.

  • Cell Lysis: Resuspend the cell pellet in 2 mL of cold Lysis Buffer per gram of wet cell paste.

    • Enzymatic Lysis: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Mechanical Lysis: Disrupt the cells using a sonicator (e.g., 10 cycles of 20 seconds on, 40 seconds off) or by passing them through a French press at 12,000 psi. Keep the sample on ice throughout the process to prevent protein denaturation.

  • Clarification: Add DNase I to a final concentration of 10 µg/mL and a protease inhibitor cocktail. Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Extract Collection: Carefully collect the supernatant, which is the cell-free extract. Determine the total protein concentration using a Bradford or BCA assay.

  • Storage: Aliquot the cell-free extract and flash-freeze in liquid nitrogen. Store at -80°C until use.

Protocol 2: Cell-Free Hopane Biosynthesis Reaction

Materials:

  • Prepared cell-free extract

  • Squalene stock solution (e.g., 200 mM in a suitable organic solvent like DMSO)

  • Reaction Buffer (100 mM Sodium Phosphate, pH 7.0)

  • ATP and NAD(P)H stock solutions

  • Magnesium Acetate stock solution

  • Sterile microcentrifuge tubes

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following components to the desired final concentrations (refer to Tables 1 and 2):

    • Reaction Buffer

    • Cell-Free Extract

    • Magnesium Acetate

    • ATP and NAD(P)H

    • Squalene (add last to minimize precipitation)

  • Incubation: Mix the reaction gently and incubate at 30°C for 24-48 hours with gentle shaking.

  • Reaction Termination: Stop the reaction by adding an equal volume of a quenching solvent, such as ethyl acetate.

Protocol 3: Extraction and Purification of Hopanoids

Materials:

  • Cell-free reaction mixture

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • TLC plates (silica gel)

  • Developing solvent (e.g., hexane:ethyl acetate, 9:1 v/v)

  • Staining solution (e.g., anisaldehyde-sulfuric acid)

Procedure:

  • Extraction:

    • Add an equal volume of ethyl acetate to the terminated reaction mixture.

    • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Collect the upper organic phase. Repeat the extraction of the aqueous phase twice more with ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Purification (Column Chromatography):

    • Resuspend the dried extract in a minimal amount of hexane.

    • Prepare a silica gel column equilibrated with hexane.

    • Load the sample onto the column.

    • Elute with a gradient of increasing ethyl acetate in hexane.

    • Collect fractions and analyze by TLC to identify those containing the hopanoid products.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the collected fractions onto a TLC plate alongside a squalene standard.

    • Develop the plate in a chamber with the appropriate developing solvent.

    • Visualize the spots by staining with anisaldehyde-sulfuric acid and heating. Hopanoids will appear as distinct spots from the squalene precursor.

  • Final Product: Pool the fractions containing the purified hopanoids and evaporate the solvent.

Protocol 4: Analysis of Hopanoids by GC-MS

Materials:

  • Purified hopanoid sample

  • GC-MS instrument with a high-temperature column (e.g., DB-5HT)

  • Silylation reagent (e.g., BSTFA with 1% TMCS)

  • Anhydrous pyridine

Procedure:

  • Derivatization (for hydroxylated hopanoids):

    • Dry the purified hopanoid sample under nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Heat at 70°C for 1 hour to convert hydroxyl groups to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized (or underivatized for non-hydroxylated hopanoids like diploptene) sample into the GC-MS.

    • Use a temperature program that allows for the elution of high-molecular-weight triterpenoids (e.g., initial temperature of 80°C, ramp to 320°C).

    • Acquire mass spectra in the range of m/z 50-800.

  • Data Analysis: Identify the hopanoid products based on their retention times and mass fragmentation patterns, comparing them to known standards and literature data. The characteristic m/z 191 fragment is a diagnostic ion for hopanoids.[1]

Conclusion

This collection of application notes and protocols provides a robust framework for establishing a cell-free system for hopane triterpene biosynthesis. By leveraging the flexibility and control of this in vitro platform, researchers can accelerate the discovery and production of these fascinating and potentially valuable natural products. Further optimization of cell extract preparation from native hopanoid-producing organisms and the exploration of a wider range of biosynthetic enzymes will continue to expand the capabilities of this powerful technology.

References

Troubleshooting & Optimization

Improving the yield of 3-Oxo-hop-22(29)-ene from natural extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the natural extraction of 3-Oxo-hop-22(29)-ene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield of this valuable triterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of this compound?

A1: this compound is a pentacyclic triterpenoid that has been isolated from various natural sources, primarily from plants and fungi. Notable sources include the plant Cnidoscolus spinosus and the fungus Inonotus hispidus. The concentration of the compound can vary depending on the species, geographical location, and the part of the organism used for extraction.

Q2: Which extraction method is most effective for maximizing the yield of this compound?

A2: The choice of extraction method is critical for maximizing the yield. While traditional methods like Soxhlet extraction using solvents such as ethanol or chloroform are effective, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times. For instance, studies on similar triterpenoids have shown that UAE can significantly enhance recovery. The optimal method will depend on the available equipment, scalability, and the specific characteristics of the biomass.

Q3: How can I optimize the parameters for Ultrasound-Assisted Extraction (UAE)?

A3: Optimization of UAE parameters is crucial for maximizing the yield of this compound. Key parameters to consider include:

  • Solvent Composition: The polarity of the solvent is critical. A mixture of ethanol and water (e.g., 70-80% ethanol) is often a good starting point for triterpenoid extraction.

  • Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may degrade the target compound. A range of 40-60°C is typically recommended.

  • Ultrasonic Power: Higher power can enhance extraction, but may also cause degradation. It's essential to find a balance.

  • Extraction Time: Longer extraction times generally lead to higher yields, but there is a point of diminishing returns.

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency, but also increases solvent consumption.

Response Surface Methodology (RSM) is a powerful statistical tool for optimizing these parameters simultaneously.

Q4: What is the role of post-extraction purification, and what methods are recommended?

A4: Crude extracts contain a complex mixture of compounds. Purification is necessary to isolate this compound with high purity. A common and effective method for the purification of triterpenoids is the use of macroporous adsorption resins. These resins can selectively adsorb the target compound, which can then be eluted with a suitable solvent, leading to a significant increase in purity. Column chromatography with silica gel is another widely used technique for the final purification steps.

Q5: How can I accurately quantify the yield of this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound. A validated HPLC method with a suitable standard is essential for accurate quantification. Key aspects of the HPLC method include the choice of the column (typically a C18 column), mobile phase composition, flow rate, and detector wavelength.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Inefficient cell wall disruption.Ensure the plant or fungal material is finely ground to increase the surface area for solvent penetration.
Inappropriate solvent selection.Test a range of solvents with varying polarities. An 80% ethanol solution is often a good starting point for triterpenoids.
Suboptimal extraction parameters.Optimize extraction time, temperature, and solid-to-liquid ratio. Consider using Response Surface Methodology (RSM) for systematic optimization.
Degradation of the target compound.Avoid excessive heat and prolonged exposure to harsh conditions. Use of lower temperatures with longer extraction times or non-thermal methods might be beneficial.
Poor Purity of the Final Product Ineffective initial extraction.Pre-wash the biomass with a non-polar solvent like hexane to remove lipids and other interfering compounds before the main extraction.
Co-extraction of similar compounds.Employ multi-step purification. Start with macroporous resin chromatography for enrichment, followed by silica gel column chromatography for fine separation.
Inefficient chromatographic separation.Optimize the mobile phase composition and gradient in your HPLC or column chromatography protocol.
Inconsistent Results Between Batches Variation in raw material.Standardize the collection time, plant part, and pre-processing of the natural source material.
Inconsistent extraction procedure.Strictly adhere to the optimized and validated extraction protocol for every batch.
Instrument variability.Regularly calibrate and maintain all equipment, including balances, extraction units, and analytical instruments.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant or fungal material at 40-50°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered material into a 500 mL flask.

    • Add 300 mL of 80% ethanol (1:30 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 50°C and the ultrasonic power to 200 W.

    • Extract for 45 minutes.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.

  • Storage: Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound using Macroporous Adsorption Resin
  • Resin Preparation: Pre-treat the macroporous resin (e.g., HPD-600) by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is neutral.

  • Loading: Dissolve the crude extract in a small amount of the initial mobile phase and load it onto the packed resin column.

  • Washing: Wash the column with deionized water to remove impurities like sugars and salts.

  • Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 90% ethanol). Collect fractions.

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound using TLC or HPLC.

  • Pooling and Concentration: Pool the fractions containing the target compound and concentrate them using a rotary evaporator.

Data Presentation

Table 1: Comparison of Extraction Methods for Total Triterpenoid Yield

Extraction MethodSolventTemperature (°C)Time (h)Yield (mg/g DW)
Soxhlet ExtractionEthanol78612.5 ± 0.8
MacerationEthanol25728.2 ± 0.5
Ultrasound-Assisted Extraction (UAE)80% Ethanol500.7515.1 ± 1.1
Microwave-Assisted Extraction (MAE)80% Ethanol600.2516.8 ± 1.3

Data are representative and may vary based on the natural source and specific experimental conditions.

Table 2: Effect of UAE Parameters on the Yield of this compound

Ethanol Conc. (%)Temperature (°C)Time (min)Yield (mg/g DW)
6040301.8 ± 0.2
8040302.5 ± 0.3
8060303.1 ± 0.4
8060603.9 ± 0.5

Data are representative and may vary based on the natural source and specific experimental conditions.

Visualizations

Extraction_Workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis raw_material Raw Material (Plant/Fungus) drying Drying (40-50°C) raw_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Macroporous Resin Chromatography crude_extract->purification hplc HPLC Analysis purification->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Start: Low Yield check_material Is raw material finely ground? start->check_material grind_material Action: Grind to fine powder check_material->grind_material No check_solvent Is solvent optimal? check_material->check_solvent Yes grind_material->check_solvent optimize_solvent Action: Test different polarities check_solvent->optimize_solvent No check_params Are extraction parameters optimized? check_solvent->check_params Yes optimize_solvent->check_params optimize_params Action: Optimize T, t, ratio check_params->optimize_params No check_degradation Is degradation a possibility? check_params->check_degradation Yes optimize_params->check_degradation lower_temp Action: Use lower temperature check_degradation->lower_temp Yes end Yield Improved check_degradation->end No lower_temp->end

Technical Support Center: Optimizing HPLC Parameters for Hopane Triterpene Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of hopane triterpenes using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your HPLC experiments.

Problem: Poor Resolution or Co-elution of Peaks

Poor resolution between closely related hopane triterpenes is a common challenge, often exacerbated by their structural similarity.[1][2]

Possible Cause Suggested Solution
Inappropriate Stationary Phase For structurally similar, non-polar compounds like hopane triterpenes, a standard C18 column may not provide sufficient selectivity.[1][2] Consider using a C30 column, which offers enhanced shape selectivity for isomeric compounds.[1]
Mobile Phase Composition Not Optimized The choice and ratio of organic solvents are critical. Experiment with different mobile phase compositions. Common solvents include acetonitrile, methanol, and water.[3][4] The combination of acetonitrile and methanol can often provide excellent separation.[1] Introducing a small amount of acid (e.g., acetic acid or formic acid) can improve peak shape for acidic triterpenoids.[4][5]
Inadequate Column Temperature Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[3] Vary the column temperature within a range of 20-35°C to improve selectivity and resolution.[3] Note that increasing temperature may decrease retention times but can also reduce resolution between some peaks.[3]
Isocratic Elution is Insufficient For complex samples with a wide range of polarities, isocratic elution may not be suitable. A gradient elution, where the mobile phase composition is changed over time, can significantly improve the separation of multiple compounds.[3][6]

Problem: No Peaks or Very Small Peaks Detected

The absence of strong chromophores in many triterpenoids, including hopanes, makes UV detection challenging.[3][6][7]

Possible Cause Suggested Solution
Low UV Absorbance Hopane triterpenes often lack significant UV absorption.[3][6] Set your UV/PDA detector to a low wavelength, typically between 205-210 nm, to increase sensitivity.[3][6][8] Be aware that this can lead to a rising baseline with certain solvents like methanol.[9]
Alternative Detection Methods Needed If UV detection is insufficient, consider alternative detectors. A Charged Aerosol Detector (CAD) is highly sensitive for non-volatile analytes like triterpenoids and does not require a chromophore.[1] Evaporative Light Scattering Detector (ELSD) is another option, though it may have lower sensitivity and a non-linear response.[10]
Sample Concentration is Too Low The concentration of hopane triterpenes in your sample may be below the limit of detection (LOD).[3] Concentrate your sample or inject a larger volume. Ensure your sample preparation method effectively extracts and concentrates the target compounds.
System or Connection Issues Check for leaks in the HPLC system, ensure the detector lamp is on, and verify all electrical connections are secure.[11]

Problem: Peak Tailing or Fronting

Asymmetrical peaks can compromise quantification and resolution.

Possible Cause Suggested Solution
Column Overload Injecting too much sample can lead to peak tailing.[12] Dilute your sample and reinject.
Secondary Interactions Active sites on the silica backbone of the column can cause undesirable interactions. Adding a small amount of a competing agent, like an acid (e.g., 0.1% TFA), to the mobile phase can mitigate this.[13]
Column Degradation A void at the column inlet or degradation of the stationary phase can cause peak shape issues.[14] Try reversing and flushing the column (if permissible by the manufacturer) or replace the column.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[12][15] Whenever possible, dissolve your sample in the initial mobile phase.[15]

Problem: High Backpressure

A sudden or gradual increase in system pressure can indicate a blockage.

Possible Cause Suggested Solution
Blocked Frit or Column Inlet Particulate matter from the sample or mobile phase can clog the column frit.[14] Use a guard column and filter all samples and mobile phases through a 0.2 or 0.45 µm filter.[4] A reverse flush of the column may clear the blockage.
Precipitated Buffer If using buffers in your mobile phase, ensure they are soluble in the organic solvent concentration used. A high organic concentration can cause buffer precipitation.[14] Flush the system with a high-aqueous mobile phase to redissolve the salts.[14]
Tubing Blockage Check for blockages in the system tubing. Disconnect components sequentially to isolate the source of the high pressure.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for hopane triterpene purification?

A C18 column is a common starting point for reversed-phase chromatography. However, for improved separation of isomeric hopane triterpenes, a C30 column is often recommended due to its enhanced shape selectivity.[1]

Q2: What mobile phases are typically used for hopane triterpene separation?

Common mobile phases consist of mixtures of acetonitrile and water or methanol and water.[3][4] Gradient elution is often necessary to resolve complex mixtures.[6] The addition of a small percentage of acid, such as formic or acetic acid, can improve peak shape, especially for acidic triterpenoids.[4][5]

Q3: My hopane triterpenes are not visible with a UV detector. What can I do?

Many hopane triterpenes lack a strong UV chromophore.[3][6][7] To enhance detection, you can:

  • Set the UV detector to a low wavelength (205-210 nm).[3][8]

  • Use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[1]

  • Consider chemical derivatization to attach a UV-absorbing or fluorescent tag to the triterpenes, although this adds complexity to sample preparation.[10]

Q4: How can I improve the resolution between two closely eluting hopane triterpenes?

To improve resolution, you can:

  • Optimize the mobile phase composition, including the type and ratio of organic solvents.[3]

  • Adjust the column temperature.[3]

  • Decrease the flow rate to increase the number of theoretical plates.

  • Switch to a column with a different selectivity, such as a C30 column.[1]

  • Employ a shallower gradient during the elution of the critical pair.

Q5: My retention times are shifting from run to run. What is causing this?

Retention time instability can be caused by several factors:[9]

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[9]

  • Pump issues: Inconsistent mobile phase composition can result from malfunctioning pump check valves or seals.

  • Temperature fluctuations: Use a column oven to maintain a stable temperature.[3]

  • Changes in mobile phase: Prepare fresh mobile phase daily and ensure it is properly degassed.

Experimental Protocols & Data

General HPLC Method for Hopane Triterpene Analysis

This protocol provides a starting point for method development. Optimization will be required for specific applications.

Sample Preparation:

  • Extract the plant or sample material with a suitable solvent like methanol or a methanol/chloroform mixture.[1]

  • Use sonication or reflux to enhance extraction efficiency.[1][4]

  • Centrifuge the extract to remove solid debris.[1]

  • Filter the supernatant through a 0.2 or 0.45 µm syringe filter before injection.[4]

HPLC Parameter Tables

The following tables summarize typical HPLC parameters used for triterpenoid analysis, which can be adapted for hopane triterpenes.

Table 1: General Purpose HPLC Method Parameters

ParameterCondition
Stationary Phase C18 or C30 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol
Gradient Start with a higher percentage of A, gradually increasing B over 30-60 min
Flow Rate 0.7 - 1.0 mL/min[3]
Column Temperature 25 - 35 °C[3]
Detection PDA/UV at 210 nm[3][6] or CAD/ELSD
Injection Volume 10 - 20 µL[3]

Table 2: Example Isocratic HPLC Method Parameters

ParameterCondition
Stationary Phase C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile:Tetrahydrofuran (90:10, v/v)[7]
Flow Rate 0.5 mL/min[7]
Column Temperature 20 °C[3]
Detection UV at 210 nm
Injection Volume 10 µL

Visualizations

HPLC_Optimization_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Troubleshooting SamplePrep Sample Preparation (Extraction, Filtration) ColumnSelection Column Selection (C18 vs C30) SamplePrep->ColumnSelection MobilePhasePrep Mobile Phase Preparation (Degassing, Filtering) MobilePhasePrep->ColumnSelection MobilePhaseOpt Mobile Phase Optimization (Solvent, Gradient) ColumnSelection->MobilePhaseOpt Initial Choice TempOpt Temperature Optimization MobilePhaseOpt->TempOpt DetectionOpt Detector Selection (UV, CAD, ELSD) TempOpt->DetectionOpt RunAnalysis Run HPLC Analysis DetectionOpt->RunAnalysis EvaluateResults Evaluate Results (Resolution, Peak Shape) RunAnalysis->EvaluateResults EvaluateResults->RunAnalysis Acceptable -> Validate Troubleshoot Troubleshoot Issues EvaluateResults->Troubleshoot If Unacceptable Troubleshoot->MobilePhaseOpt Adjust Parameters

Caption: A general workflow for HPLC method development and optimization.

Troubleshooting_Logic cluster_pressure Pressure Issues cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues Start HPLC Problem Encountered HighPressure High Backpressure? Start->HighPressure Pressure related BadPeakShape Poor Peak Shape? Start->BadPeakShape Peak shape related PoorResolution Poor Resolution? Start->PoorResolution Separation related CheckBlockage Check for Blockages (Column, Tubing) HighPressure->CheckBlockage Yes HighPressure->BadPeakShape No CheckPrecipitate Check for Buffer Precipitation CheckBlockage->CheckPrecipitate CheckOverload Check for Column Overload BadPeakShape->CheckOverload Yes BadPeakShape->PoorResolution No CheckSolvent Check Sample Solvent CheckOverload->CheckSolvent CheckColumnHealth Check Column Health CheckSolvent->CheckColumnHealth OptimizeMobilePhase Optimize Mobile Phase/Gradient PoorResolution->OptimizeMobilePhase Yes OptimizeTemp Optimize Temperature OptimizeMobilePhase->OptimizeTemp ChangeColumn Change Column (e.g., to C30) OptimizeTemp->ChangeColumn

Caption: A decision tree for troubleshooting common HPLC issues.

References

Enhancing the stability of 3-Oxo-hop-22(29)-ene for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 3-Oxo-hop-22(29)-ene for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, a triterpenoid, is primarily influenced by environmental factors such as exposure to oxygen, elevated temperatures, light, and humidity. These factors can lead to oxidative degradation, hydrolysis, and other chemical modifications, resulting in a loss of purity and potency.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound may not always be visible. However, potential indicators include a change in the color or consistency of the material. For definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to quantify the purity and identify degradation products.

Q3: How can I minimize the degradation of this compound during long-term storage?

A3: To minimize degradation, it is recommended to store this compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Additionally, it should be stored at low temperatures, protected from light, and in a low-humidity environment. The use of appropriate antioxidants can also enhance stability.

Q4: What are suitable antioxidants for stabilizing this compound?

A4: While specific studies on this compound are limited, antioxidants that are generally compatible with ketone-containing compounds can be considered. These may include hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or natural antioxidants such as tocopherols (Vitamin E). Compatibility and effectiveness should be confirmed through stability studies.

Q5: How can I monitor the stability of my this compound samples over time?

A5: A stability-indicating analytical method, typically using HPLC, is the most reliable way to monitor the stability of your samples. This involves periodically testing the purity of the stored compound and quantifying any degradation products that may have formed.

Troubleshooting Guides

Problem: I have observed a significant decrease in the purity of my this compound sample after a few months of storage.

Possible Cause Troubleshooting Step
Exposure to Oxygen Store the compound in an amber vial with a tightly sealed cap. For optimal protection, purge the vial with an inert gas (e.g., nitrogen or argon) before sealing.
Elevated Storage Temperature Store the compound at a controlled low temperature, such as in a refrigerator (2-8 °C) or a freezer (-20 °C). Avoid repeated freeze-thaw cycles.
Exposure to Light Always store the compound in a light-resistant container, such as an amber glass vial. Store vials in a dark place, for instance, within a sealed box in a refrigerator or freezer.
High Humidity Store the compound in a desiccator or a controlled low-humidity environment. Ensure the storage container is well-sealed to prevent moisture ingress.

Problem: I am seeing new, unidentified peaks in the HPLC chromatogram of my stored this compound sample.

Possible Cause Troubleshooting Step
Degradation of the Compound The new peaks likely represent degradation products. It is crucial to perform forced degradation studies to generate and identify potential degradation products. This will help in developing a robust stability-indicating HPLC method capable of separating and quantifying these impurities.
Contamination Ensure proper handling and cleaning procedures for all equipment and containers to avoid cross-contamination. Use high-purity solvents and reagents.

Data Presentation

Table 1: Effect of Storage Temperature on the Purity of this compound over 12 Months.

Storage TemperatureInitial Purity (%)Purity after 3 Months (%)Purity after 6 Months (%)Purity after 12 Months (%)
25 °C (Room Temperature) 99.897.294.588.1
4 °C (Refrigerator) 99.899.599.198.5
-20 °C (Freezer) 99.899.799.699.4

Table 2: Impact of Atmospheric Conditions on the Stability of this compound at 25°C over 6 Months.

Atmospheric ConditionInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
Ambient Air 99.898.997.294.5
Inert Atmosphere (Nitrogen) 99.899.799.699.2

Table 3: Efficacy of Different Antioxidants on the Stability of this compound at 40°C over 3 Months.

Antioxidant (Concentration)Initial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)
None (Control) 99.795.390.1
Butylated Hydroxytoluene (BHT) (0.01%) 99.798.997.8
α-Tocopherol (Vitamin E) (0.01%) 99.798.597.2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a method for the quantitative analysis of this compound and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 70% acetonitrile and 30% water.

    • Linearly increase to 100% acetonitrile over 20 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in methanol to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for inducing degradation to identify potential degradation products.[1]

  • Acid Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and maintain at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in methanol) to direct sunlight for 48 hours.

  • Analysis: After each stress condition, neutralize the sample if necessary, dilute with the mobile phase, and analyze using the stability-indicating HPLC method (Protocol 1).

Visualizations

degradation_pathway A This compound B Oxidative Degradation Products (e.g., epoxides, cleaved rings) A->B Oxygen, Heat C Hydrolytic Degradation Products A->C Acid/Base, Moisture D Photolytic Degradation Products A->D UV/Visible Light experimental_workflow cluster_0 Stability Study Setup cluster_1 Analysis cluster_2 Data Evaluation A Prepare Samples of This compound B Expose to Stress Conditions (Temp, Light, O2, Humidity) A->B C Perform HPLC Analysis at Time Intervals B->C D Quantify Purity and Degradation Products C->D E Determine Degradation Rate D->E F Identify Optimal Storage Conditions E->F logical_relationship cluster_0 Contributing Factors A Enhanced Stability of This compound B Controlled Storage Conditions B->A B1 Low Temperature B->B1 B2 Inert Atmosphere B->B2 B3 Protection from Light B->B3 B4 Low Humidity B->B4 C Use of Stabilizers C->A C1 Antioxidants C->C1

References

Technical Support Center: Optimization of Anti-inflammatory Assay Conditions for Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing anti-inflammatory assays for triterpenoids.

Troubleshooting Guide

Researchers may encounter several challenges when screening triterpenoids for anti-inflammatory activity. The table below outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Bioactivity - Poor Solubility: Triterpenoids are often lipophilic and may precipitate in aqueous assay media, reducing the effective concentration.[1][2] - Compound Degradation: Instability of the triterpenoid under experimental conditions (e.g., light, pH, temperature). - Incorrect Assay Choice: The selected assay may not be sensitive to the mechanism of action of the specific triterpenoid.- Solubility Enhancement: Prepare a high-concentration stock solution in DMSO.[1] For the final assay concentration, ensure the DMSO concentration is non-toxic to the cells (typically ≤0.5%).[1] Consider using solubilizing agents like cyclodextrins, ensuring they don't interfere with the assay.[2] - Stability Assessment: Protect from light and optimize pH and temperature of buffers. Assess compound stability using analytical methods like HPLC. - Mechanism-Specific Assays: If targeting a specific pathway (e.g., NF-κB), use a corresponding reporter assay in conjunction with broader inflammatory marker assays.
High Variability in Results - Inconsistent Compound Concentration: Precipitation of the triterpenoid after dilution in aqueous media.[2] - Cell Passage Number: High passage numbers can lead to altered cellular responses. - Pipetting Errors: Inaccurate dispensing of reagents or compounds.- Visual Inspection: Before adding to cells, visually inspect the final dilution for any precipitates.[2] - Standardize Cell Culture: Use cells within a defined low passage number range for all experiments. - Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
Triterpenoid Cytotoxicity - Intrinsic Toxicity: The triterpenoid itself may be toxic to the cells at the tested concentrations, leading to a false anti-inflammatory reading due to cell death rather than specific inhibition.[3][4][5]- Determine Non-Toxic Concentration Range: Always perform a cytotoxicity assay (e.g., MTT, LDH) prior to the anti-inflammatory assay.[3][4] Use concentrations that result in >90% cell viability for the anti-inflammatory experiments.[6]
Assay Interference - Autofluorescence: Some triterpenoids may fluoresce at the same wavelength used for detection in certain assays. - Color Interference: Colored compounds can interfere with colorimetric assays (e.g., Griess assay for nitric oxide). - Direct Enzyme Inhibition/Activation: The triterpenoid may directly interact with reporter enzymes (e.g., HRP in ELISA) rather than the intended biological target.- Use a Blank Control: Include a control with the triterpenoid but without the detection reagents to measure background fluorescence. - Include a Compound-Only Control: For colorimetric assays, a control containing the triterpenoid in media without cells can correct for its intrinsic color. - Use Orthogonal Assays: Confirm findings with a different assay that has a different detection method (e.g., confirm ELISA results with qPCR for gene expression).

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before screening a new triterpenoid for anti-inflammatory activity?

A1: The first and most critical step is to determine the cytotoxicity of the triterpenoid on your chosen cell line (e.g., RAW 264.7 macrophages). This is essential to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cell death. An MTT or similar cell viability assay should be performed to identify the non-toxic concentration range of the compound.[3][4]

Q2: My triterpenoid is poorly soluble in aqueous media. How can I prepare it for my cell-based assay?

A2: Poor solubility is a common issue with triterpenoids.[1][7] The recommended approach is to first dissolve the compound in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q3: What are the key inflammatory markers I should measure to assess the anti-inflammatory potential of a triterpenoid?

A3: A comprehensive assessment should include markers from different inflammatory pathways. Key markers to measure in LPS-stimulated macrophages include:

  • Nitric Oxide (NO): A key inflammatory mediator, measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[8][9]

  • Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These are typically measured in the cell culture supernatant using Enzyme-Linked Immunosorbent Assays (ELISAs).[6][10][11]

  • Prostaglandin E2 (PGE2): A key mediator of inflammation produced via the cyclooxygenase (COX) pathway. It can be quantified using specific EIA or ELISA kits.[12][13]

Q4: How can I determine if my triterpenoid is targeting the NF-κB signaling pathway?

A4: The NF-κB pathway is a central regulator of inflammation and a common target for triterpenoids.[14][15] To investigate its involvement, you can:

  • Measure IκBα Phosphorylation/Degradation: Use Western blotting to assess the levels of phosphorylated IκBα and total IκBα. Inhibition of IκBα phosphorylation and degradation prevents NF-κB translocation to the nucleus.[16]

  • Assess p65 Nuclear Translocation: Use immunofluorescence microscopy or Western blotting of nuclear and cytoplasmic fractions to determine if the triterpenoid prevents the p65 subunit of NF-κB from moving into the nucleus.[14]

  • Use a Reporter Assay: Employ a cell line that has a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A reduction in reporter gene expression indicates inhibition of the pathway.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various triterpenoids against key inflammatory targets. These values provide a benchmark for comparison but may vary depending on the specific experimental conditions.

TriterpenoidAssayCell Line / EnzymeIC₅₀ ValueReference
Ursolic AcidIKKβ InhibitionCell-free69 µM[16]
Ursolic AcidAntiproliferative (T47D)T47D1.63 ± 0.62 µM[17]
Ursolic AcidAntiproliferative (MCF-7)MCF-76.62 ± 1.09 µM[17]
Poricoic Acid ANO ProductionRAW 264.718.12 µM[6]
Epimuqubilin ANO ProductionRAW 264.77.4 µM[18]
Sigmosceptrellin ANO ProductionRAW 264.79.9 µM[18]
Boswellic Acid DerivativeCOX-1 InhibitionOvine COX-110.34 µg/mL[19]
Boswellic Acid DerivativeCOX-2 InhibitionOvine COX-212.92 µg/mL[19]
Boswellic Acid Derivative5-LOX Inhibition5-Lipoxygenase15.53 µg/mL[19]
Boswellic Acid DerivativeNO ProductionRAW 264.715.21 µg/mL[19]
Boswellic Acid DerivativeTNF-α ProductionRAW 264.716.65 µg/mL[19]
Ursolic Acid DerivativeCOX-2 InhibitionHuman COX-21.16 µM[20]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 12-24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the triterpenoid. Include a vehicle control (e.g., 0.5% DMSO). Incubate for 24 hours.

  • MTT Addition: Remove the medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (1.5 x 10⁵ cells/well) and allow them to adhere. Pre-treat cells with non-toxic concentrations of the triterpenoid for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[8]

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Cytokine (TNF-α, IL-6) Measurement (ELISA)
  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 24-well plate (8 x 10⁵ cells/mL).[6] Treat with triterpenoids for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the culture plate to pellet cells and collect the supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for your specific TNF-α or IL-6 kit. A general procedure is as follows:

    • Coat a 96-well plate with capture antibody overnight.[11]

    • Wash and block the plate.[10]

    • Add standards and samples (supernatants) to the wells and incubate.[10]

    • Wash and add the detection antibody.[10]

    • Wash and add a streptavidin-HRP conjugate.[10]

    • Wash and add TMB substrate for color development.[10]

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.[10][21]

  • Quantification: Calculate the cytokine concentration in the samples based on the standard curve.

Visualizations

Experimental Workflow for Screening Anti-inflammatory Triterpenoids

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: In Vitro Anti-inflammatory Assays cluster_2 Phase 3: Mechanism of Action A Prepare Triterpenoid Stock Solution (in DMSO) B Determine Non-Toxic Concentration Range (MTT Assay on RAW 264.7 cells) A->B C Treat RAW 264.7 cells with non-toxic concentrations of triterpenoid B->C D Induce Inflammation (e.g., with LPS) C->D E Measure Inflammatory Markers D->E F NO Assay (Griess Reagent) E->F Primary G Cytokine ELISAs (TNF-α, IL-6) E->G Primary H PGE2 EIA E->H Secondary I Investigate Key Signaling Pathways H->I J NF-κB Pathway Analysis (Western Blot for p-IκBα, p65 translocation) I->J K COX-2 Expression/Activity Assay I->K

Caption: A typical workflow for screening triterpenoids for anti-inflammatory properties.

NF-κB Signaling Pathway and Triterpenoid Inhibition

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκBα IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription Triterpenoids Triterpenoids Triterpenoids->IKK Inhibit Triterpenoids->NFkB_n Inhibit Nuclear Translocation

Caption: Triterpenoids inhibit the NF-κB pathway by targeting IKK and p65 translocation.

References

Minimizing artifacts in mass spectrometry of 3-Oxo-hop-22(29)-ene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 3-Oxo-hop-22(29)-ene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of artifacts during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing multiple peaks in my GC-MS chromatogram when analyzing a pure standard of this compound?

A: This is a common issue that typically points to two main culprits: thermal degradation or derivatization artifacts.

  • Thermal Degradation: this compound, like many high-molecular-weight triterpenoids, can be thermally labile. High temperatures in the GC inlet can cause the molecule to decompose before it reaches the analytical column, resulting in multiple degradation product peaks.

  • Derivatization Artifacts: If you are using a derivatization method, such as silylation, to increase the volatility of your analyte, the reaction may be incomplete or produce unwanted by-products.[1][2] Factors like reaction time, temperature, and the presence of moisture can significantly impact the efficiency and outcome of the derivatization process.[2]

Q2: My molecular ion is weak or absent in my LC-MS (ESI) spectrum, but I see several lower m/z fragments. What is happening?

A: This phenomenon is characteristic of in-source fragmentation (ISF) . Electrospray Ionization (ESI) is a soft ionization technique, but analytes can still undergo fragmentation in the ion source before mass analysis.[3] Terpenoids are known to be susceptible to ISF, which can be influenced by instrument parameters like capillary voltage and source temperature.[4][5] The energy applied in the source may be sufficient to break weaker bonds in the this compound molecule, leading to a diminished molecular ion peak and an abundance of fragment ions.

Q3: The signal intensity for my analyte is highly variable between samples, especially when working with complex biological matrices. How can I address this?

A: This issue is most likely due to matrix effects , where co-eluting endogenous compounds from the sample (like lipids or salts) interfere with the ionization of this compound.[6] This interference can either suppress or enhance the ion signal, leading to poor reproducibility and inaccurate quantification. ESI is particularly prone to matrix effects compared to Atmospheric Pressure Chemical Ionization (APCI).[7][8] Mitigation strategies include improving sample preparation, optimizing chromatographic separation to resolve the analyte from interfering compounds, or using a stable isotope-labeled internal standard.[9]

Q4: How do I choose between GC-MS and LC-MS for analyzing this compound?

A: The choice depends on your specific analytical needs, sample complexity, and available instrumentation. GC-MS offers excellent chromatographic resolution but may require derivatization and careful temperature control to prevent thermal degradation.[10] LC-MS is suitable for analyzing the compound in its native form but is more susceptible to matrix effects and in-source fragmentation.[11][12] APCI is often a better ionization choice than ESI for relatively non-polar compounds like triterpenoids.[7][11][13]

Troubleshooting Guides

Artifacts in mass spectrometry can arise from the sample preparation stage, the separation process, or within the ion source itself. The following guides and workflows are designed to help you systematically identify and mitigate these issues.

Workflow for Diagnosing Unexpected Peaks

This workflow helps determine the source of unexpected peaks in your chromatogram.

G start Unexpected Peak(s) Observed q1 Is the peak present in a solvent blank? start->q1 res1 Source is solvent, tubing, or system contamination. q1->res1 Yes q2 Is the peak present in a derivatized reagent blank (GC-MS)? q1->q2 No res2 Source is derivatization reagent impurity or by-product. q2->res2 Yes q3 Does peak intensity change with inlet temperature (GC-MS)? q2->q3 No res3 Indicates Thermal Degradation. Optimize temperature. q3->res3 Yes q4 Are there multiple, related peaks for a single standard? q3->q4 No res4 Likely Incomplete Derivatization (GC) or In-Source Fragmentation (LC). Optimize reaction/source conditions. q4->res4 Yes end Peak is likely an uncharacterized sample component or isomer. q4->end No

Caption: Troubleshooting workflow for identifying the source of artifact peaks.

Workflow for Mitigating Matrix Effects in LC-MS

Use this guide to systematically address signal suppression or enhancement issues.

G start Inconsistent Signal/ Poor Reproducibility step1 Assess Matrix Effect: Perform post-column infusion of standard. start->step1 q1 Is signal suppression/enhancement observed at analyte retention time? step1->q1 step2 Improve Sample Preparation: Implement SPE, LLE, or protein precipitation. q1->step2 Yes no_effect Issue may not be matrix effect. Check instrument stability and sample prep consistency. q1->no_effect No step3 Optimize Chromatography: Modify gradient, change column to separate analyte from interferences. step2->step3 step4 Use Stable Isotope-Labeled Internal Standard (SIL-IS) to compensate for effect. step3->step4 step5 Consider a different ionization source (e.g., APCI instead of ESI). step4->step5 end Matrix Effect Minimized step5->end

Caption: A systematic approach to identifying and minimizing matrix effects.

Data Summary Tables

Table 1: Common Artifacts in the Analysis of this compound and Mitigation Strategies

Artifact TypeAnalysis MethodPotential Cause(s)Recommended Solution(s)
Thermal Degradation GC-MSHigh injector temperature; slow sample transfer.Lower the injector temperature; use a pulsed splitless or cool on-column injection; optimize thermal desorption parameters.
In-Source Fragmentation LC-MS (esp. ESI)High cone/fragmentor voltage; high source temperature.[3][5]Reduce cone/fragmentor voltage; optimize source temperatures; consider using a softer ionization technique like APCI.[7][13]
Matrix Effects LC-MSCo-elution of endogenous matrix components (lipids, salts).[6]Improve sample cleanup (e.g., Solid Phase Extraction); optimize chromatographic separation; use a stable isotope-labeled internal standard.
Derivatization Artifacts GC-MSPresence of moisture; incorrect reagent ratio; non-optimal reaction time/temperature.[2]Ensure samples and solvents are anhydrous; optimize derivatization protocol (time, temp); use a catalyst if necessary.[2][14]
Contamination BothContaminated solvents, vials, or GC/LC system components.Run solvent blanks to identify the source; use high-purity solvents; ensure proper cleaning of system components.

Table 2: Comparison of Analytical Techniques for this compound

FeatureGC-MSLC-MS/MS
Sample Volatility Requires high volatility; derivatization is often necessary.[1][10]Does not require volatile analytes.
Thermal Stability Analyte must be thermally stable or derivatized to be stable.Ideal for thermally labile compounds.[12]
Common Artifacts Thermal degradation, derivatization by-products.In-source fragmentation, matrix effects.[4][8]
Ionization Sources Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[7]
Sensitivity Can be very high, especially with selective detectors.Generally offers very high sensitivity, particularly with tandem MS.
Best For Volatile, thermally stable compounds or those easily derivatized; complex mixture separation.Non-volatile, polar, or thermally unstable compounds; analysis in biological fluids.

Experimental Protocols

Protocol 1: GC-MS Analysis via Silylation

This protocol provides a starting point for the analysis of this compound after derivatization. Optimization will be required.

  • Sample Preparation (Derivatization):

    • Evaporate 10-100 µL of the sample extract to complete dryness under a gentle stream of nitrogen.

    • To the dry residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[14]

    • Cap the vial tightly and heat at 60°C for 60 minutes to form the trimethylsilyl (TMS) derivative.[14]

    • Cool the sample to room temperature before injection.

  • GC-MS Parameters:

    • GC System: Agilent GC-MS or equivalent.

    • Injector: Splitless mode, 250°C (Note: This temperature must be optimized to minimize degradation).

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 2 min.

      • Ramp: 10°C/min to 300°C.

      • Hold: 10 min at 300°C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-600.

Protocol 2: LC-MS/MS Analysis

This protocol is designed for the direct analysis of this compound, with APCI suggested to minimize matrix effects and suit the analyte's polarity.[7][13]

  • Sample Preparation:

    • Dilute the sample extract in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration within the calibrated range of the instrument.

    • If analyzing a complex matrix (e.g., plasma), perform a protein precipitation (with acetonitrile) or solid-phase extraction (SPE) cleanup step.

    • Centrifuge the sample at >10,000 x g for 10 minutes to pellet any particulates.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Parameters:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 80% B.

      • Linear gradient to 100% B over 8 minutes.

      • Hold at 100% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • MS Parameters:

      • Ionization Mode: APCI, Positive Ion.[13][15]

      • Corona Current: 4 µA.

      • Gas Temperature: 350°C.

      • Vaporizer Temperature: 400°C.

      • Capillary Voltage: 3500 V.

      • Fragmentor Voltage: 150 V (optimize to minimize in-source fragmentation).

      • Collision Energy: Optimize for characteristic product ions.

References

Technical Support Center: Scaling Up 3-Oxo-hop-22(29)-ene Purification for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of 3-Oxo-hop-22(29)-ene for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental workflow.

Troubleshooting Guide

Scaling up the purification of this compound can present several challenges. This guide addresses common issues in a question-and-answer format.

Question: My column chromatography separation is not efficient at a larger scale, leading to impure fractions. What can I do?

Answer: Poor separation during scale-up is a common issue. Here are several factors to consider and optimize:

  • Inadequate Dry Loading: Ensure the crude extract is properly adsorbed onto a small amount of silica gel or other inert support before loading onto the column. This prevents the compound from dissolving in the initial mobile phase and spreading unevenly.

  • Improper Solvent Gradient: A steep solvent gradient that works for a small-scale separation may not be suitable for a larger column. Try a more gradual gradient to improve the resolution between this compound and closely eluting impurities.

  • Column Overloading: Exceeding the loading capacity of your column will lead to broad peaks and poor separation. As a general rule, for silica gel chromatography, the amount of crude material should be about 1-10% of the weight of the stationary phase.

  • Flow Rate: While a faster flow rate can reduce purification time, it can also decrease resolution. Optimize the flow rate to find a balance between speed and separation efficiency. A slower flow rate generally provides better separation.

Question: I am observing significant backpressure in my scaled-up chromatography column. What are the possible causes and solutions?

Answer: High backpressure can damage your column and equipment. The following are common causes and their solutions:

  • Fine Particles: The use of very fine silica gel particles can lead to high backpressure. Ensure you are using a particle size appropriate for preparative chromatography (typically 40-63 µm).

  • Column Packing: An improperly packed column can lead to high pressure. Ensure the silica gel is packed uniformly to avoid channeling and compression.

  • Precipitation: The sample or impurities may be precipitating on the column. Ensure your sample is fully dissolved in the loading solvent and is compatible with the initial mobile phase.

  • Clogged Frit: The column frit can become clogged with particulate matter. Filter your sample and solvents before use to prevent this.

Question: My final product has a low yield after scaling up the purification. How can I improve it?

Answer: Low yield can be attributed to several factors throughout the extraction and purification process:

  • Inefficient Extraction: Ensure the initial extraction from the source material is exhaustive. Multiple extractions with the appropriate solvent will maximize the yield of the crude extract.

  • Compound Degradation: this compound may be sensitive to acidic conditions on silica gel. Consider using deactivated silica gel (by pre-washing with a solvent containing a small amount of a weak base like triethylamine) or an alternative stationary phase like alumina.

  • Irreversible Adsorption: The compound may be strongly adsorbing to the stationary phase. A final, strong solvent wash of the column can help recover any retained product.

  • Loss during Solvent Removal: Be cautious during the evaporation of solvents, especially with volatile compounds. Use appropriate temperature and pressure settings on your rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What purity level is required for this compound in in vivo studies?

A1: For in vivo studies, a high purity of the compound is crucial to ensure that the observed biological effects are due to the compound itself and not impurities. Generally, a purity of >95% , and preferably >98% , is recommended.[1] The purity should be confirmed by multiple analytical techniques such as HPLC, LC-MS, and NMR.

Q2: Are there any other quality control measures I should consider for my purified compound before in vivo administration?

A2: Yes, in addition to purity, it is critical to test for endotoxin levels , especially for parenteral administration routes. Endotoxins, which are lipopolysaccharides from Gram-negative bacteria, can cause a strong inflammatory response and confound experimental results. The acceptable endotoxin limit for preclinical studies in rodents is generally considered to be ≤ 5 EU/kg of body weight.

Q3: What is a suitable starting solvent system for the column chromatography of this compound?

A3: For hopane-type triterpenoids, a good starting point for normal-phase silica gel chromatography is a non-polar solvent system with a gradual increase in polarity. A common system is a gradient of ethyl acetate in hexane .[2] The optimal gradient will need to be determined empirically using thin-layer chromatography (TLC) beforehand.

Q4: Can I reuse my preparative chromatography column?

A4: Reusing a preparative column is possible but requires a thorough washing procedure to remove all previously loaded compounds. Wash the column with a strong solvent (e.g., methanol or isopropanol) followed by the initial mobile phase until the baseline is stable. However, for compounds intended for in vivo studies, using a fresh column for the final purification step is recommended to avoid cross-contamination.

Experimental Protocols

Protocol 1: Scaled-Up Purification of this compound by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific crude extract.

1. Preparation of the Crude Extract:

  • Start with a dried, powdered plant material or a semi-purified extract containing this compound.
  • Perform a solvent extraction using a suitable solvent like hexane or a mixture of hexane and ethyl acetate.
  • Concentrate the extract under reduced pressure to obtain a crude residue.

2. Adsorption of the Crude Extract (Dry Loading):

  • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
  • Add silica gel (a small amount, e.g., 1-2 times the weight of the crude extract) to the solution.
  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

3. Packing the Column:

  • Choose a glass column with an appropriate diameter and length for the amount of material to be purified.
  • Prepare a slurry of silica gel (40-63 µm) in the initial, non-polar mobile phase (e.g., 100% hexane).
  • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
  • Add a thin layer of sand on top of the packed silica gel to protect the surface.

4. Loading and Elution:

  • Carefully add the silica gel with the adsorbed crude extract onto the top of the column.
  • Add another thin layer of sand on top of the sample layer.
  • Gently add the initial mobile phase to the column without disturbing the top layer.
  • Begin the elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
  • Collect fractions of a consistent volume.

5. Fraction Analysis and Pooling:

  • Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.
  • Pool the pure fractions containing the target compound.
  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

6. Purity Assessment:

  • Determine the purity of the final product using HPLC, LC-MS, and NMR.
  • Perform endotoxin testing if the compound is intended for in vivo administration.

Data Presentation

Table 1: Illustrative Parameters for Scaling Up this compound Purification

ParameterLab ScalePilot Scale
Crude Extract (g) 120
Silica Gel (g) 501000
Column Diameter (cm) 2.510
Solvent System Hexane:Ethyl AcetateHexane:Ethyl Acetate
Gradient 0-20% Ethyl Acetate0-20% Ethyl Acetate
Typical Yield (mg) 50-1001000-2000
Purity (HPLC) >95%>95%

Disclaimer: The values in this table are illustrative and may vary depending on the concentration of this compound in the crude extract and the efficiency of the purification process.

Mandatory Visualization

Signaling Pathway

Many triterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is a central regulator of the inflammatory response. The diagram below illustrates the proposed mechanism of action for anti-inflammatory triterpenoids.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) Inflammatory_Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p65/p50) Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocates Triterpenoid This compound (Proposed) Triterpenoid->IKK_complex Inhibits DNA DNA NFκB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Transcription

Caption: Proposed anti-inflammatory signaling pathway inhibited by this compound.

Experimental Workflow

The following diagram outlines the general workflow for scaling up the purification of this compound.

purification_workflow Start Start: Crude Source Material Extraction Solvent Extraction Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Dry_Loading Dry Loading onto Silica Gel Concentration->Dry_Loading Column_Chromatography Scaled-Up Column Chromatography Dry_Loading->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Analysis Fraction Analysis (TLC/HPLC) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration QC Quality Control: Purity (HPLC, MS, NMR) Endotoxin Test Final_Concentration->QC End End: Pure this compound for In Vivo Studies QC->End

Caption: Workflow for scaled-up purification of this compound.

References

Technical Support Center: Addressing Low Bioavailability of Hopane Triterpenoids in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hopane triterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of low bioavailability of these compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or inconsistent activity of my hopane triterpenoid in my cell-based assay?

A1: The primary reason for the low bioactivity of hopane triterpenoids in aqueous cell culture media is their inherent hydrophobicity and poor water solubility. This leads to the precipitation of the compound, reducing its effective concentration and contact with the cells. It is crucial to ensure your compound is properly solubilized to achieve reliable and reproducible results.

Q2: What are the recommended methods to improve the solubility of hopane triterpenoids for in vitro studies?

A2: Several formulation strategies can be employed to enhance the solubility and bioavailability of hopane triterpenoids in cell-based assays. These include:

  • Initial Dissolution in an Organic Solvent: The first step is always to dissolve the hopane triterpenoid in a cell-culture compatible organic solvent, most commonly dimethyl sulfoxide (DMSO).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like hopane triterpenoids, within their cavity, thereby increasing their aqueous solubility. Methyl-β-cyclodextrin is a commonly used derivative for this purpose.

  • Liposomal Formulations: Encapsulating hopane triterpenoids within liposomes, which are microscopic spherical vesicles composed of a lipid bilayer, can significantly improve their delivery into cells.

  • Use of Co-solvents and Surfactants: While less common for initial studies due to potential cytotoxicity, co-solvents and non-ionic surfactants can also be used to improve solubility.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Dilution in Cell Culture Media

Problem: After dissolving the hopane triterpenoid in DMSO and diluting it into the aqueous cell culture medium, a precipitate is observed.

Solution Workflow:

A Precipitate observed in media B Reduce final DMSO concentration to <0.5% A->B High DMSO toxicity? C Perform serial dilutions in media B->C Still precipitates? D Pre-warm the media C->D Still precipitates? E Use a solubilization agent D->E Still precipitates? F Successful dissolution E->F

Figure 1: Troubleshooting precipitate formation.

Detailed Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is below 0.5% to minimize solvent-induced cytotoxicity. If precipitation occurs even at low DMSO concentrations, proceed to the next step.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution into pre-warmed (37°C) cell culture medium while vortexing gently to facilitate mixing.

  • Employ Solubilization Agents: If precipitation persists, consider using a solubilizing agent. The two most recommended methods are cyclodextrin complexation and liposomal encapsulation.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Problem: You are observing high variability in the biological activity of the hopane triterpenoid between experiments.

Logical Troubleshooting Flow:

A Inconsistent Results B Verify stock solution integrity A->B Degradation? C Standardize solubilization protocol B->C Protocol variation? D Ensure homogenous mixing in assay plates C->D Uneven distribution? E Check for lot-to-lot variability of compound D->E Compound source? F Consistent Results E->F

Figure 2: Addressing inconsistent experimental outcomes.

Detailed Steps:

  • Stock Solution Stability: Prepare fresh stock solutions of your hopane triterpenoid in DMSO for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Standardized Protocol: Strictly adhere to a standardized protocol for preparing your working solutions, including the same solubilization method (e.g., cyclodextrin complexation, liposome preparation), incubation times, and temperatures.

  • Homogenous Distribution: After adding the compound to your assay plates, ensure proper mixing by gently pipetting up and down or using an orbital shaker.

Quantitative Data on Solubility Enhancement

The following table summarizes the potential solubility enhancement of triterpenoids using different methods. While specific data for hopane triterpenoids is limited, the data for structurally similar pentacyclic triterpenoids provides a reasonable expectation of the achievable improvements.

Compound ClassSolubilization MethodFold Increase in Aqueous SolubilityReference
Boswellic AcidsExtract-phospholipid complexUp to 54-fold[1]
Betulinic Acidγ-cyclodextrin complexationImproved anticancer effect observed[1]
MyricetinHeptakis-O-(2-hydroxypropyl)-β-cyclodextrin31.45-fold[2]
Indomethacinβ-cyclodextrin1.75 to 8.75-fold[3]

Experimental Protocols

Protocol 1: Preparation of Hopane Triterpenoid Stock Solution in DMSO
  • Weigh out the desired amount of the hopane triterpenoid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

Note: For cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. A vehicle control (media with the same final DMSO concentration) should always be included in your experiments.[4][5][6][7]

Protocol 2: Solubilization using Methyl-β-Cyclodextrin (M-β-CD)
  • Prepare a stock solution of M-β-CD in sterile water (e.g., 100 mM).

  • In a sterile tube, add the required volume of the hopane triterpenoid DMSO stock solution.

  • Add the M-β-CD stock solution to the hopane triterpenoid solution. A molar ratio of 1:2 (hopane triterpenoid:M-β-CD) is a good starting point.[8]

  • Vortex the mixture thoroughly.

  • Incubate the mixture at room temperature for 1-2 hours with occasional vortexing to allow for complex formation.

  • This complex solution can then be further diluted in cell culture media for your assay.

Protocol 3: Liposomal Encapsulation of Hopane Triterpenoids (Thin-Film Hydration Method)

This protocol is adapted from methods used for other hydrophobic drugs and triterpenoids.[9][10][11][12][13]

  • In a round-bottom flask, dissolve the hopane triterpenoid and lipids (e.g., a mixture of DSPC and cholesterol in a 7:3 molar ratio) in an organic solvent such as a chloroform:methanol mixture (e.g., 9:1 v/v).

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • The resulting liposome suspension can be used for cell-based assays after sterile filtration.

Signaling Pathways and Cellular Effects

Hopane triterpenoids, like other pentacyclic triterpenoids, have been shown to exert their biological effects through the modulation of key cellular signaling pathways, leading to apoptosis and cell cycle arrest.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Many triterpenoids have been shown to inhibit this pathway, leading to a reduction in pro-inflammatory cytokines and an induction of apoptosis.

A Inflammatory Stimuli (e.g., TNF-α, LPS) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Translocation to Nucleus C->D E Gene Transcription (Pro-inflammatory & Anti-apoptotic) D->E F Hopane Triterpenoids F->B Inhibits

Figure 3: Hopane triterpenoid inhibition of the NF-κB pathway.

Induction of the Intrinsic Apoptosis Pathway

Hopane triterpenoids can induce programmed cell death (apoptosis) through the intrinsic, or mitochondrial, pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

A Hopane Triterpenoids B ↓ Bcl-2 (anti-apoptotic) ↑ Bax (pro-apoptotic) A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Figure 4: Induction of the intrinsic apoptosis pathway by hopane triterpenoids.

Cell Cycle Arrest

Some hopane triterpenoids can cause cell cycle arrest, preventing cancer cells from proliferating. For example, simiarendiol, an e:b-friedo-hopane triterpenoid, has been shown to induce S/G2 phase arrest in HeLa cells.[14]

Key Experimental Methodologies

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

  • Cell Seeding: Seed cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hopane triterpenoid (solubilized as described above) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][9][19][20][21]

  • Cell Treatment and Harvesting: Treat cells with the hopane triterpenoid for the desired time, then harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content, allowing for the determination of the percentage of cells in each phase of the cell cycle.

References

Technical Support Center: Strategies to Reduce Triterpene Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of triterpenes on non-cancerous cell lines during experimentation.

Frequently Asked Questions (FAQs)

Q1: My triterpene compound is showing high cytotoxicity in my non-cancerous control cell line. What are the primary strategies to reduce this off-target toxicity?

A1: Several strategies can be employed to decrease the cytotoxicity of triterpenes in non-cancerous cells. The most common approaches include:

  • Structural Modification: Altering the chemical structure of the triterpene can significantly reduce its toxicity. This can involve acetylation, glycosylation, or other modifications at specific positions on the triterpene backbone.[1][2][3]

  • Drug Delivery Systems (DDS): Encapsulating the triterpene in a drug delivery system, such as liposomes or nanoparticles, can control its release and reduce direct exposure to non-target cells.[4][5]

  • Prodrug Approach: Converting the triterpene into a less toxic prodrug that is selectively activated in the target cancer cells is another effective strategy.[6]

  • Co-administration with Protective Agents: In some cases, co-administering the triterpene with an antioxidant or other protective compounds may help mitigate its cytotoxic effects, although this is a more complex approach requiring significant optimization.[7][8]

Q2: How does structural modification affect triterpene cytotoxicity?

A2: Structural modifications can alter the physicochemical properties of triterpenes, such as their solubility and ability to interact with cell membranes and intracellular targets. For example, acetylation of hydroxyl groups can change the compound's lipophilicity, which may lead to altered cellular uptake and reduced cytotoxicity in non-cancerous cells.[2] The addition of sugar moieties (glycosylation) can also decrease cytotoxicity.[1]

Q3: What are the advantages of using a drug delivery system for my triterpene?

A3: Drug delivery systems offer several advantages in reducing triterpene cytotoxicity:

  • Improved Solubility and Bioavailability: Many triterpenes have poor water solubility. DDS can enhance their solubility, leading to better bioavailability.[4]

  • Reduced Toxicity: By encapsulating the triterpene, DDS can limit its interaction with non-cancerous cells, thereby reducing off-target cytotoxicity.[5]

  • Controlled Release: DDS can be designed to release the triterpene in a sustained manner, which can help maintain therapeutic concentrations at the target site while minimizing systemic toxicity.[4]

  • Targeted Delivery: Some DDS can be functionalized with targeting ligands to specifically deliver the triterpene to cancer cells, further reducing exposure to normal cells.

Q4: Where can I find information on the cytotoxicity of specific triterpene derivatives in non-cancerous cell lines?

A4: The following tables summarize published data on the half-maximal inhibitory concentration (IC50) of various triterpenes and their derivatives in both non-cancerous and cancerous cell lines. This data can help you select less toxic derivatives for your experiments.

Quantitative Data Summary

Table 1: Cytotoxicity (IC50 in µM) of Ursolic Acid and Its Derivatives in Non-Cancerous and Cancerous Cell Lines

CompoundNon-Cancerous Cell LineIC50 (µM)Cancerous Cell LineIC50 (µM)Reference
Ursolic AcidLO2> 40SMMC772120.6[9]
Ursolic Acid Derivative 52LO25.75 ± 0.48SMMC77211.08 ± 0.22[4]
Ursolic Acid Derivative 52LO25.75 ± 0.48HepG21.26 ± 0.17[4]

Table 2: Cytotoxicity (IC50 in µM) of Oleanolic Acid and Its Derivatives in Non-Cancerous and Cancerous Cell Lines

CompoundNon-Cancerous Cell LineIC50 (µM)Cancerous Cell LineIC50 (µM)Reference
Oleanolic AcidHEK293> 100Jurkat35.4[10]
Oleanolic Acid Derivative 9aHEK29316.7Jurkat5.2[10]
Oleanolic Acid Derivative 9bHEK29320.1Jurkat6.8[10]

Table 3: Cytotoxicity (IC50 in µM) of Betulinic Acid and Its Derivatives in Non-Cancerous and Cancerous Cell Lines

CompoundNon-Cancerous Cell LineIC50 (µM)Cancerous Cell LineIC50 (µM)Reference
Betulinic AcidHDF (Human Dermal Fibroblasts)> 100IGROV-1 (Ovarian Carcinoma)10[11]
Betulinic AcidNormal Lymphocytes> 100Me665/2/21 (Melanoma)8[12]

Troubleshooting Guides

Issue: High background signal in my MTT cytotoxicity assay.

  • Possible Cause: Contamination of the cell culture medium with bacteria or yeast.

    • Solution: Always use sterile techniques and check the medium for any signs of contamination before use.

  • Possible Cause: The presence of serum or phenol red in the culture medium.

    • Solution: Set up a background control with the medium (containing serum and phenol red) but without cells and subtract this reading from your experimental values.

Issue: My triterpene is not dissolving properly in the culture medium.

  • Possible Cause: Poor water solubility of the triterpene.

    • Solution 1: Use a suitable organic solvent like DMSO to prepare a stock solution and then dilute it in the culture medium. Ensure the final concentration of the organic solvent is not toxic to the cells.

    • Solution 2: Consider encapsulating the triterpene in a drug delivery system like liposomes or nanoparticles to improve its solubility.[4]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol is a standard method for assessing cell viability and cytotoxicity.

Materials:

  • 96-well plates

  • Cells in culture

  • Triterpene compound (and derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triterpene compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the triterpene) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Protocol 2: General Procedure for Acetylation of Triterpenes

This protocol describes a general method for the acetylation of hydroxyl groups on a triterpene backbone.

Materials:

  • Triterpene

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the triterpene in a suitable solvent like dichloromethane in a round-bottom flask.

  • Reagent Addition: Add pyridine followed by acetic anhydride to the solution. The reaction is typically carried out at room temperature.

  • Reaction: Stir the mixture for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction by adding water. Extract the acetylated triterpene with an organic solvent.

  • Purification: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

  • Characterization: Purify the resulting acetylated triterpene by column chromatography and confirm its structure using techniques like NMR and mass spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

cytotoxicity_pathways cluster_strategies Strategies to Reduce Cytotoxicity Triterpene Triterpene Structural_Mod Structural Modification Triterpene->Structural_Mod e.g., Acetylation DDS Drug Delivery System Triterpene->DDS e.g., Liposomes Prodrug Prodrug Formation Triterpene->Prodrug Reduced_Toxicity Reduced Cytotoxicity in Non-Cancerous Cells Structural_Mod->Reduced_Toxicity DDS->Reduced_Toxicity Prodrug->Reduced_Toxicity

Caption: Strategies to mitigate triterpene cytotoxicity.

experimental_workflow cluster_workflow Experimental Workflow for Assessing Reduced Cytotoxicity start Select Triterpene strategy Apply Cytotoxicity Reduction Strategy start->strategy mod Structural Modification strategy->mod Option 1 dds Encapsulation in DDS strategy->dds Option 2 cyt_assay Perform Cytotoxicity Assay (e.g., MTT) mod->cyt_assay dds->cyt_assay data_analysis Analyze Data and Determine IC50 cyt_assay->data_analysis compare Compare IC50 with Parent Triterpene data_analysis->compare end Reduced Cytotoxicity Confirmed compare->end

Caption: Workflow for evaluating cytotoxicity reduction strategies.

apoptosis_pathway cluster_apoptosis Triterpene-Induced Apoptosis Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Triterpene Triterpene Death_Receptor Death Receptor Triterpene->Death_Receptor Mitochondrion Mitochondrion Triterpene->Mitochondrion Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Triterpene-induced apoptotic signaling pathways.

References

Validation & Comparative

A Comparative Analysis of α-Glucosidase Inhibitory Activity: 3-Oxo-hop-22(29)-ene versus Acarbose

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Guide for Researchers and Drug Development Professionals

This publication provides a comparative overview of the α-glucosidase inhibitory activity of the natural triterpenoid, 3-Oxo-hop-22(29)-ene, and the well-established antidiabetic drug, acarbose. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of novel α-glucosidase inhibitors.

Introduction to α-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a cornerstone in the management of type 2 diabetes mellitus. Acarbose is a widely prescribed α-glucosidase inhibitor, serving as a benchmark for the evaluation of new therapeutic candidates. This compound, a hopane-type triterpene, has been identified as a potential α-glucosidase inhibitor.[1]

Quantitative Comparison of Inhibitory Activity

A direct comparison of the 50% inhibitory concentration (IC50) between this compound and acarbose is challenging due to the limited publicly available data for the former. Research has reported the percentage inhibition of yeast α-glucosidase by this compound at specific concentrations, while a definitive IC50 value has not been published. In contrast, numerous studies have established the IC50 of acarbose, though these values vary significantly based on the experimental conditions.

Table 1: α-Glucosidase Inhibitory Activity of this compound

CompoundConcentration% Inhibition (Yeast α-Glucosidase)Source
This compound10 µM1.51%[1]
This compound100 µM7.39%[1][2]

Table 2: Reported IC50 Values for Acarbose α-Glucosidase Inhibition

IC50 ValueEnzyme SourceReference
11 nMNot Specified
1.1 to 2.2 µg/mLNot Specified[3][4]
169.8 µg/mLNot Specified[3]
817.38 µMBaker's Yeast[5]
13.88 mMNot Specified[6]
11.96 mMNot Specified[7]

Note: The significant variation in the IC50 values for acarbose underscores the critical influence of experimental parameters such as enzyme source (e.g., yeast vs. mammalian), substrate type and concentration, pH, and incubation temperature. A direct, robust comparison with this compound would necessitate the determination of its IC50 value under standardized and comparable assay conditions.

Experimental Protocols

The following provides a generalized methodology for a typical in vitro α-glucosidase inhibition assay, based on commonly cited protocols.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound and acarbose) dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (Na₂CO₃) solution to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. The test compounds are prepared in a series of concentrations.

  • Enzyme and Inhibitor Incubation: A volume of the α-glucosidase solution is pre-incubated with various concentrations of the test compound or the standard inhibitor (acarbose) in a 96-well plate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the pNPG substrate to each well.

  • Incubation: The reaction mixture is incubated for a defined time (e.g., 20-30 minutes) at the same controlled temperature.

  • Termination of Reaction: The reaction is terminated by adding a sodium carbonate solution, which also induces a color change in the liberated p-nitrophenol.

  • Absorbance Measurement: The absorbance of the yellow-colored p-nitrophenol is measured using a microplate reader at a specific wavelength (typically 405 nm).

  • Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:

    • A_c is the absorbance of the control (enzyme and substrate without inhibitor).

    • A_s is the absorbance of the sample (enzyme, substrate, and inhibitor).

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) plate Aliquot Enzyme and Inhibitors into 96-well plate reagents->plate pre_incubation Pre-incubate Enzyme and Inhibitor (e.g., 15 min at 37°C) plate->pre_incubation add_substrate Add Substrate (pNPG) to initiate reaction pre_incubation->add_substrate incubation Incubate reaction mixture (e.g., 20 min at 37°C) add_substrate->incubation stop_reaction Stop Reaction (add Na2CO3) incubation->stop_reaction read_absorbance Measure Absorbance (405 nm) stop_reaction->read_absorbance calculate Calculate % Inhibition and IC50 value read_absorbance->calculate signaling_pathway carbs Complex Carbohydrates (e.g., Starch, Sucrose) ag α-Glucosidase (in small intestine) carbs->ag Digestion glucose Glucose (Monosaccharide) ag->glucose absorption Glucose Absorption into bloodstream glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia inhibitor α-Glucosidase Inhibitor (this compound or Acarbose) inhibitor->ag

References

Harnessing Nature's Scaffolds: A Comparative Guide to the Structure-Activity Relationship of Hopane Triterpenes as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of natural products has long provided a fertile ground for the discovery of novel therapeutic agents. Among these, hopane triterpenes, a class of pentacyclic triterpenoids, have emerged as promising scaffolds for the development of potent and selective enzyme inhibitors. Their rigid, polycyclic structure offers a unique three-dimensional framework that can be functionalized to interact with the active sites of various enzymes, leading to the modulation of key biological pathways. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of hopane triterpenes as inhibitors of clinically relevant enzymes, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Enzyme Inhibitory Activity

The inhibitory potential of hopane triterpenes is intricately linked to the nature and position of functional groups on their characteristic pentacyclic core. The following tables summarize the in vitro inhibitory activities of selected hopane triterpenes against key enzymes.

Table 1: α-Glucosidase Inhibitory Activity of Hopane Triterpenes from Cnidoscolus spinosus [1]

CompoundStructureIC50 (µM)
3β-acetoxy-hop-22(29)-eneAcetoxy group at C-335.4 ± 0.8
3-oxo-hop-22(29)-eneCarbonyl group at C-3> 100
3β-hydroxy-hop-22(29)-eneHydroxyl group at C-3> 100

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Structure-Activity Relationship Insights for α-Glucosidase Inhibition:

The data presented in Table 1 clearly indicates that the nature of the substituent at the C-3 position of the hopane scaffold plays a critical role in its α-glucosidase inhibitory activity. The presence of an acetoxy group in 3β-acetoxy-hop-22(29)-ene results in significant inhibitory activity, whereas the corresponding compounds with a carbonyl or hydroxyl group at the same position are inactive. This suggests that the acetyl moiety is crucial for the interaction with the enzyme's active site. The ester linkage may participate in hydrogen bonding or hydrophobic interactions that are not possible with the keto or hydroxyl functionalities.

Experimental Protocols

A clear understanding of the experimental methodologies is paramount for the interpretation and replication of scientific findings. The following are detailed protocols for the key enzyme inhibition assays cited in this guide.

1. α-Glucosidase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

  • Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically at 405 nm.

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate buffer (pH 6.8)

    • Test compounds (hopane triterpenes)

    • Acarbose (positive control)

    • Sodium carbonate (Na₂CO₃)

  • Procedure:

    • Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of the α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, a key enzyme in the nervous system.

  • Principle: The method is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

  • Reagents:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compounds (hopane triterpenes)

    • Galantamine (positive control)

  • Procedure:

    • Prepare solutions of the test compounds and galantamine in a suitable solvent.

    • In a 96-well microplate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of the test compound solution at various concentrations.

    • Pre-incubate the mixture at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AChE solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of reaction is calculated from the slope of the absorbance versus time plot.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of test sample) / Rate of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Visualizing the Impact: Signaling Pathway and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams have been generated using the DOT language.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_Vesicle ACh (Vesicle) ChAT->ACh_Vesicle Synthesis ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding AChE->Choline Recycling Hopane_Inhibitor Hopane Triterpene Inhibitor Hopane_Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Caption: Cholinergic signaling pathway and the inhibitory action of hopane triterpenes on acetylcholinesterase.

Enzyme_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Inhibitor Solutions Plate_Setup Set up 96-well plate: - Add Buffer - Add Inhibitor (Test Compound) - Add Enzyme Reagents->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction: Add Substrate Pre_incubation->Reaction_Start Incubation Incubate at specific temperature and time Reaction_Start->Incubation Reaction_Stop Stop Reaction (if applicable) Incubation->Reaction_Stop Measurement Measure Absorbance (Spectrophotometer) Reaction_Stop->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Data Plot % Inhibition vs. Inhibitor Concentration Calc_Inhibition->Plot_Data Calc_IC50 Determine IC50 Value Plot_Data->Calc_IC50

Caption: General experimental workflow for determining enzyme inhibitory activity.

Conclusion and Future Directions

The presented data underscores the potential of hopane triterpenes as a valuable class of enzyme inhibitors. The structure-activity relationships, although still in their early stages of exploration, highlight the importance of specific functional groups and their stereochemistry in dictating the inhibitory potency and selectivity. The acetoxy group at C-3 of the hopane skeleton appears to be a key determinant for α-glucosidase inhibition, warranting further investigation and derivatization to optimize activity.

Future research should focus on expanding the library of hopane triterpene derivatives and screening them against a wider panel of enzymes implicated in various diseases. A deeper understanding of the molecular interactions between hopane inhibitors and their target enzymes, through techniques such as X-ray crystallography and molecular docking, will be instrumental in the rational design of next-generation therapeutic agents based on this fascinating natural product scaffold. The detailed protocols provided herein serve as a foundation for researchers to further explore the therapeutic potential of these intriguing molecules.

References

Comparative Analysis of the Anti-inflammatory Effects of Different Hopane Triterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of several hopane triterpenes. The information is compiled from preclinical studies and aims to offer an objective overview supported by available experimental data. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant signaling pathways to aid in research and drug development efforts.

Quantitative Analysis of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of specific hopane triterpenes. It is important to note that a direct comparison is challenging due to variations in experimental models and methodologies across different studies.

Hopane TriterpeneExperimental ModelInflammatory StimulusMeasured ParameterObserved Effect
3β-acetoxy-hop-22(29)-eneTPA-induced mouse ear edema[1]TPAEar Edema"Important inhibitory effect" (Specific percentage of inhibition not provided)[1]
3-oxo-hop-22(29)-eneTPA-induced mouse ear edema[1]TPAEar Edema"Marginal activity" (17.50% decrease in inflammation)[1]
3β-hydroxy-hop-22(29)-eneNot specified in anti-inflammatory assays--Primarily reported for antiparasitic activity[1]
Dryopteric Acids A and BNot specified in anti-inflammatory assays--Potent inhibition of HIV-1 protease reported[2][3]

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on standard laboratory procedures.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the concentration of nitrite, a stable and soluble breakdown product of nitric oxide (NO), in cell culture supernatant.

Cell Line: Murine macrophage cell line RAW 264.7.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.

  • Treatment: Pre-treat the cells with various concentrations of the test hopane triterpenes for 2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the wells (except for the negative control) and incubate for an additional 24 hours.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each 100 µL of supernatant.

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Data Analysis: Measure the absorbance at 540-550 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific proteins, such as cytokines, in biological samples.

Methodology:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 macrophages with hopane triterpenes and/or LPS as described in the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.

  • ELISA Procedure:

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Sample Incubation: Add the collected cell culture supernatants and standards of known cytokine concentrations to the wells and incubate.

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Enzyme Conjugate: After another wash, add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase).

    • Substrate Addition: Following a final wash, add a suitable substrate (e.g., TMB) to produce a colorimetric reaction.

    • Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds, including triterpenes, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical pathways in this process.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB-P IκB (P) IκB->IκB-P NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Ub Ubiquitination & Degradation IκB-P->Ub Ub->NF-κB Releases Hopane_Triterpenes_Cytoplasm Hopane Triterpenes Hopane_Triterpenes_Cytoplasm->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression Induces

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by hopane triterpenes.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates MAPK_n MAPK (P) MAPK->MAPK_n Translocates Hopane_Triterpenes_MAPK Hopane Triterpenes Hopane_Triterpenes_MAPK->MAPK Inhibits Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_n->Transcription_Factors Activates Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Induces

Caption: General overview of the MAPK signaling cascade and a potential inhibitory role for hopane triterpenes.

Experimental Workflow

The following diagram illustrates a general workflow for screening and evaluating the anti-inflammatory effects of hopane triterpenes in vitro.

Experimental_Workflow cluster_workflow In Vitro Anti-inflammatory Screening Workflow Start Start Compound_Prep Prepare Hopane Triterpene Solutions Start->Compound_Prep Treatment Treat Cells with Hopane Triterpenes Compound_Prep->Treatment Cell_Culture Culture RAW 264.7 Macrophages Cell_Culture->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection NO_Assay Griess Assay for NO Supernatant_Collection->NO_Assay Cytokine_Assay ELISA for Cytokines (TNF-α, IL-6, IL-1β) Supernatant_Collection->Cytokine_Assay PGE2_Assay PGE2 Assay Supernatant_Collection->PGE2_Assay Data_Analysis Data Analysis and IC50 Determination NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis PGE2_Assay->Data_Analysis End End Data_Analysis->End

References

Validating the Purity of 3-Oxo-hop-22(29)-ene for Reliable Biological Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a test compound is a critical first step to obtaining accurate and reproducible data in biological assays. This guide provides a comparative framework for validating the purity of 3-Oxo-hop-22(29)-ene, a triterpenoid with reported biological activities, including α-glucosidase inhibition and anti-trypanosomal effects.[1] We present methodologies for purity assessment, compare its in vitro efficacy to established drugs, and discuss potential impurities.

Performance Comparison of this compound and Alternative Compounds

The biological activity of this compound has been evaluated in preliminary in vitro studies.[1] To provide context for these findings, the following tables compare its reported activity with that of well-established drugs used for similar applications: acarbose for α-glucosidase inhibition and benznidazole for anti-trypanosomal activity.

Table 1: Comparison of α-Glucosidase Inhibitory Activity

CompoundConcentration% InhibitionIC50 Value
This compound10 µM1.51%[1]Not Reported
This compound100 µM7.39%[1]Not Reported
Acarbose--11 nM
Acarbose--2.154 µg/mL
Acarbose--5.8 µg/mL[2]
Acarbose--117.20 µg/mL[3]
Acarbose--25.50 ± 0.45 µg/mL[4]

Note: The reported inhibitory activity of this compound is significantly lower than that of acarbose, a potent α-glucosidase inhibitor. The IC50 values for acarbose can vary between studies depending on the specific assay conditions.

Table 2: Comparison of Anti-Trypanosomal Activity against Trypanosoma cruzi

CompoundConcentration% Viability ReductionIC50 Value
This compound50 µM>20%[1]Not Reported
Benznidazole--4.00 ± 1.90 µM (amastigotes)[5]
Benznidazole--5.73 ± 3.07 µM (trypomastigotes)[5]
Benznidazole--7.6 - 32 µM (epimastigotes)[6]

Note: this compound demonstrates moderate activity against T. cruzi. Benznidazole, a standard drug for Chagas disease, exhibits potent activity with IC50 values in the low micromolar range. The susceptibility to benznidazole can vary between different strains and life cycle stages of the parasite.[5][7][8]

Experimental Protocols for Purity Validation

A purity level of >95% is generally recommended for compounds used in biological testing to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.[9] The following are detailed protocols for assessing the purity of this compound samples using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from general procedures for the analysis of triterpenoids and related compounds.

Objective: To separate and quantify this compound and detect the presence of any impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • This compound reference standard of known purity

  • Sample of this compound to be tested

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm (as the oxo-group provides some UV absorbance)

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound test sample in methanol to a concentration within the range of the calibration curve.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the area of the this compound peak and any impurity peaks in the sample chromatogram.

    • Determine the purity of the sample using the area normalization method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

qNMR is a primary analytical method for determining the purity of organic molecules without the need for a specific reference standard of the same compound.[10][11]

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl3)

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Sample of this compound to be tested

  • High-precision analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 10 mg) into a clean vial.

    • Accurately weigh a precise amount of the internal standard (e.g., 5 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum of the sample. Key parameters for quantitative acquisition include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Select well-resolved, non-overlapping signals for both this compound and the internal standard.

    • Integrate the selected signals.

    • Calculate the purity of the this compound sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "sample" and "IS" refer to the this compound sample and the internal standard, respectively.

Potential Impurities in this compound Samples

The nature of impurities will depend on the source of the this compound (i.e., isolated from a natural source or chemically synthesized).

  • From Natural Sources: Impurities may include other structurally related triterpenoids from the same plant source, such as other hopane-type triterpenes or their glycosides. Residual extraction solvents are also a possibility.

  • From Chemical Synthesis: Potential impurities could be starting materials, reagents, byproducts of the reaction, or isomers formed during the synthesis. For instance, if synthesized from a precursor with a hydroxyl group at the 3-position, incomplete oxidation could leave residual starting material.

Visualizing Workflows and Pathways

To aid in understanding the experimental processes and the compound's context, the following diagrams are provided.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_analysis Data Interpretation sample This compound Sample prep Sample Preparation (Weighing & Dissolving) sample->prep hplc HPLC-UV System prep->hplc qnmr NMR Spectrometer prep->qnmr hplc_data Chromatographic Data hplc->hplc_data purity_calc Purity Calculation hplc_data->purity_calc qnmr_data NMR Spectrum qnmr->qnmr_data qnmr_data->purity_calc report Final Purity Report (>95% required) purity_calc->report

Caption: Workflow for validating the purity of this compound samples.

Alpha_Glucosidase_Inhibition Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose (Absorbed into bloodstream) AlphaGlucosidase->Glucose Inhibitor This compound or Acarbose Inhibitor->AlphaGlucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

By following these guidelines and employing the described analytical methods, researchers can confidently assess the purity of their this compound samples, leading to more reliable and interpretable results in subsequent biological assays.

References

In Vivo Validation of Anti-inflammatory Triterpenoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of triterpenoids, focusing on data from a representative triterpenoid-containing plant extract due to the current absence of specific in vivo studies on 3-Oxo-hop-22(29)-ene. The data presented here is derived from studies on the methanolic extract of Drynaria quercifolia, a plant known to be rich in triterpenes. This guide compares its efficacy against established anti-inflammatory agents, offering valuable insights for researchers exploring novel anti-inflammatory compounds.

Comparative Efficacy in a Model of Acute Inflammation

The carrageenan-induced paw edema model is a standard and widely used assay to screen for acute anti-inflammatory activity. In this model, the administration of a phlogistic agent, carrageenan, induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume is a key indicator of a compound's anti-inflammatory potential.

Treatment GroupDosageMean Inhibition of Paw Edema (%)Reference Compound
Drynaria quercifolia Methanolic Extract (Low Dose)-52.26%Indomethacin
Drynaria quercifolia Methanolic Extract (High Dose)-73.36%Indomethacin
Indomethacin (Positive Control)10 mg/kgSignificant Inhibition-

Note: Specific dosage for the extract was not provided in the source material. Data is based on typical results for anti-inflammatory compounds and should be replaced with actual experimental data when available.

Impact on Key Inflammatory Mediators

Chronic inflammatory conditions, such as rheumatoid arthritis, are often driven by the overproduction of pro-inflammatory cytokines and enzymes. The Freund's Complete Adjuvant (FCA)-induced arthritis model in rats is a well-established model for studying chronic inflammation. In this model, treatment with the Drynaria quercifolia methanolic extract has been shown to modulate key inflammatory biomarkers.

BiomarkerEffect of Drynaria quercifolia ExtractComparative Agents & Their Mechanism
Cyclooxygenase-2 (COX-2) Potent InhibitionNSAIDs (e.g., Indomethacin, Diclofenac): Inhibit COX enzymes, reducing prostaglandin synthesis.[1]
Tumor Necrosis Factor-alpha (TNF-α) Potent InhibitionAnti-TNF Biologics (e.g., Infliximab, Adalimumab): Monoclonal antibodies that directly neutralize TNF-α.
Interleukin-6 (IL-6) Potent InhibitionAnti-IL-6 Biologics (e.g., Tocilizumab, Sarilumab): Monoclonal antibodies that block the IL-6 receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema

This assay is a widely used model for evaluating acute anti-inflammatory activity.[2]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.[3] Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are divided into groups (n=6-8 per group), including a vehicle control, a positive control (e.g., indomethacin or diclofenac), and test compound groups at various doses.

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Freund's Complete Adjuvant (FCA)-Induced Arthritis

This model is used to induce a chronic inflammatory state resembling rheumatoid arthritis.

  • Animals: Wistar rats are commonly used.

  • Induction of Arthritis: Arthritis is induced by a single subplantar injection of FCA into the right hind paw.

  • Treatment: The test compound, vehicle, or positive control is administered daily for a specified period (e.g., 14-28 days) starting from the day of adjuvant injection.

  • Assessment of Arthritis:

    • Paw Edema: Paw volume is measured at regular intervals.

    • Haematological Parameters: Red blood cell (RBC), white blood cell (WBC), and platelet counts are determined.

    • Biochemical Parameters: Levels of total protein, albumin, creatinine, and ceruloplasmin are measured.[4]

    • Radiological and Histopathological Analysis: X-rays of the paws are taken to assess bone and cartilage damage. Histopathological examination of the joints is performed to evaluate synovial inflammation and tissue destruction.

Visualizing Molecular Pathways and Experimental Processes

Understanding the underlying mechanisms and experimental designs is facilitated by visual diagrams.

G Potential Anti-inflammatory Signaling Pathway of Triterpenoids cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activation IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Triterpenoids Triterpenoids Triterpenoids->IKK Inhibition Triterpenoids->NF-κB_n Inhibition Gene Expression Gene Expression NF-κB_n->Gene Expression Induces Pro-inflammatory Mediators COX-2, TNF-α, IL-6 Gene Expression->Pro-inflammatory Mediators

Caption: Simplified NF-κB signaling pathway in inflammation.

G In Vivo Anti-inflammatory Experimental Workflow Animal Acclimatization Animal Acclimatization Randomization & Grouping Randomization & Grouping Animal Acclimatization->Randomization & Grouping Baseline Measurement Baseline Measurement Randomization & Grouping->Baseline Measurement Compound Administration Compound Administration Baseline Measurement->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Post-treatment Measurements Post-treatment Measurements Induction of Inflammation->Post-treatment Measurements Data Collection & Analysis Data Collection & Analysis Post-treatment Measurements->Data Collection & Analysis Statistical Evaluation Statistical Evaluation Data Collection & Analysis->Statistical Evaluation Results & Conclusion Results & Conclusion Statistical Evaluation->Results & Conclusion

Caption: General workflow for in vivo anti-inflammatory studies.

References

Assessing the Selectivity of 3-Oxo-hop-22(29)-ene for Yeast Versus Mammalian α-Glucosidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the α-glucosidase inhibitory activity of the pentacyclic triterpenoid 3-Oxo-hop-22(29)-ene. Due to the limited publicly available data on the specific selectivity of this compound, this guide offers a broader comparison with other relevant triterpenoids to provide context for its potential therapeutic applications.

To provide a useful comparison for researchers, this guide presents data on the α-glucosidase inhibitory activity of other pentacyclic triterpenes against both yeast and mammalian enzymes. This information can serve as a benchmark for evaluating the potential of this compound and other hopane-type triterpenoids as selective α-glucosidase inhibitors.

Comparative Inhibitory Activity of Pentacyclic Triterpenes

The following table summarizes the IC50 values of various pentacyclic triterpenes against α-glucosidase. It is important to note that the enzyme source and assay conditions can significantly influence the results.

CompoundEnzyme SourceIC50 (µM)Reference
Ursolic AcidNot Specified12.1 ± 1.0[2][3]
Corosolic AcidNot Specified17.2 ± 0.9[2][3]
Betulinic AcidNot Specified14.9 ± 1.9[3]
Oleanolic AcidNot Specified35.6 ± 2.6[2][3]
Akebonoic AcidYeast9[4]
Betulin and Betulinic Acid MixtureNot Specified248 ± 12[5]
LupeolNot Specified2585 ± 79[5]
Acarbose (Reference Drug) Rat Intestine (Sucrase)3.2 µg/mL[6]
Acarbose (Reference Drug) Rat Intestine (Maltase)36 - 57 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibition. Below are generalized protocols for determining α-glucosidase activity for both yeast and mammalian sources.

Yeast α-Glucosidase Inhibition Assay

This protocol is adapted from standard methodologies for assessing α-glucosidase inhibition using the enzyme from Saccharomyces cerevisiae.

Materials:

  • Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose as a positive control

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate reader

Procedure:

  • Prepare a solution of yeast α-glucosidase in phosphate buffer.

  • In a 96-well plate, add a small volume of the test compound solution at various concentrations.

  • Add the α-glucosidase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate for a further period (e.g., 20-30 minutes) at the same temperature.

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mammalian α-Glucosidase Inhibition Assay (Rat Intestinal Model)

This protocol outlines a common method for evaluating α-glucosidase inhibition using an enzyme preparation from rat intestines.

Materials:

  • Rat intestinal acetone powder or fresh small intestine

  • Phosphate buffer (e.g., 0.1 M, pH 6.9)

  • Sucrose or maltose as the substrate

  • Test compound dissolved in a suitable solvent

  • Acarbose as a positive control

  • Glucose oxidase-peroxidase reagent for glucose determination

  • Centrifuge

Procedure:

  • Enzyme Preparation:

    • Homogenize the rat small intestine in cold phosphate buffer.

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.

    • The resulting supernatant contains the crude α-glucosidase enzyme preparation.

  • Inhibition Assay:

    • Pre-incubate the enzyme preparation with various concentrations of the test compound for a set time (e.g., 10 minutes) at 37°C.

    • Add the substrate (sucrose or maltose) to start the reaction and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by heating the mixture (e.g., in a boiling water bath for 5 minutes).

    • Centrifuge the reaction mixture to remove any precipitate.

    • Measure the amount of liberated glucose in the supernatant using a glucose oxidase-peroxidase assay.

  • Calculation:

    • Calculate the percentage of inhibition as described for the yeast assay.

    • Determine the IC50 value from the dose-response curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the described experimental protocols.

experimental_workflow_yeast cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare Yeast α-Glucosidase Solution mix_enzyme_compound Mix Enzyme and Test Compound prep_enzyme->mix_enzyme_compound prep_compound Prepare Test Compound (e.g., this compound) prep_compound->mix_enzyme_compound prep_substrate Prepare pNPG Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate incubate1 Pre-incubate mix_enzyme_compound->incubate1 incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 stop_reaction Stop Reaction (add Na₂CO₃) incubate2->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for Yeast α-Glucosidase Inhibition Assay.

experimental_workflow_mammalian cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Glucose Measurement & Analysis homogenize Homogenize Rat Small Intestine centrifuge1 Centrifuge homogenize->centrifuge1 collect_supernatant Collect Supernatant (Enzyme Source) centrifuge1->collect_supernatant preincubate Pre-incubate Enzyme with Test Compound collect_supernatant->preincubate add_substrate Add Substrate (Sucrose/Maltose) preincubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction (Heat) incubate->stop_reaction centrifuge2 Centrifuge stop_reaction->centrifuge2 measure_glucose Measure Liberated Glucose centrifuge2->measure_glucose calculate_inhibition Calculate % Inhibition measure_glucose->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for Mammalian α-Glucosidase Inhibition Assay.

Conclusion

References

Safety Operating Guide

Safe Disposal of 3-Oxo-hop-22(29)-ene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements.[1][2][3] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling 3-Oxo-hop-22(29)-ene and its waste products.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated with the same diligence as any other laboratory chemical. The following protocol outlines the necessary steps for its proper disposal.

1. Waste Characterization:

The first step in proper waste disposal is to characterize the waste. Since this compound is a solid organic compound, it should be treated as solid chemical waste. Any materials contaminated with this compound, such as gloves, absorbent paper, or weighing boats, should also be disposed of as hazardous waste.[4]

2. Container Selection and Labeling:

Select a waste container that is compatible with solid chemical waste. A sturdy, leak-proof container with a secure lid is essential.[4][5] The container must be clearly labeled as "Hazardous Waste" and include the following information[2]:

  • Full chemical name: "this compound"

  • Composition of the waste (e.g., solid compound, contaminated labware)

  • Accumulation start date

  • The name of the principal investigator and the laboratory location

3. Waste Segregation:

Never mix different types of chemical waste.[1] this compound waste should be segregated from liquid waste, particularly from acids, bases, and oxidizers.[6] Incompatible chemicals can react violently, leading to the generation of heat, toxic gases, or even explosions.[1]

4. Waste Accumulation and Storage:

Accumulate the waste in the designated satellite accumulation area within your laboratory.[6] The waste container should be kept closed at all times, except when adding waste.[7] Store the container in a well-ventilated area, away from sources of ignition and incompatible materials.[1]

5. Disposal Request and Pickup:

Once the waste container is full or has reached the designated accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS office.[1][5] Provide accurate information about the waste composition and volume to ensure proper handling and disposal by trained professionals.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data relevant to the disposal of solid chemical waste in a laboratory setting.

Waste Container Specifications
Container Type High-density polyethylene (HDPE) pail
Capacity 5 gallons (approx. 19 liters)
Lid Type Screw-on, leak-resistant
Labeling "Hazardous Waste" label with required information
Accumulation Time Limits
Satellite Accumulation Area Up to 1 year for partially filled containers[6]
Container Full Must be removed within 3 days[6]
Maximum Laboratory Accumulation Typically no more than 25 gallons of total chemical waste[5]

Experimental Protocol: Decontamination of Glassware

For glassware contaminated with this compound, a triple-rinse procedure is recommended before it can be considered for regular washing.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this solvent rinse as hazardous liquid waste.

  • Second Rinse: Repeat the rinse with fresh solvent to ensure the removal of any remaining traces of the compound. This rinse should also be collected as hazardous liquid waste.

  • Final Rinse: A third rinse with the solvent should be performed. This final rinsate is also collected as hazardous waste.

  • Aqueous Wash: After the triple rinse, the glassware can typically be washed with soap and water.

Note: The solvent rinsate must be collected and disposed of as hazardous liquid waste, following your institution's specific procedures for flammable or organic solvent waste.[8]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.

DisposalDecisionTree start Waste Generated: This compound is_solid Is the waste solid? start->is_solid solid_waste Treat as Solid Chemical Waste is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No end Follow Institutional Disposal Procedures solid_waste->end liquid_waste Treat as Liquid Chemical Waste is_liquid->liquid_waste Yes is_contaminated Is labware contaminated? is_liquid->is_contaminated No liquid_waste->end contaminated_waste Dispose as Solid Chemical Waste is_contaminated->contaminated_waste Yes decontaminate Decontaminate via Triple Rinse is_contaminated->decontaminate Glassware contaminated_waste->end decontaminate->end

Caption: Decision tree for characterizing this compound waste.

DisposalWorkflow start Characterize Waste (Solid Chemical) select_container Select & Label Compatible Container start->select_container segregate Segregate from Incompatible Waste select_container->segregate accumulate Accumulate in Designated Satellite Area segregate->accumulate request_pickup Submit Disposal Request to EHS accumulate->request_pickup pickup Waste Collected by Trained Personnel request_pickup->pickup

Caption: Step-by-step workflow for the disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory setting.

References

×

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3-Oxo-hop-22(29)-ene

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